molecular formula C28H38N2O6 B12427291 Teludipine-d6

Teludipine-d6

Cat. No.: B12427291
M. Wt: 504.6 g/mol
InChI Key: DKLVJXTUCNPMDC-JKAPMHMVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Teludipine-d6 is a useful research compound. Its molecular formula is C28H38N2O6 and its molecular weight is 504.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H38N2O6

Molecular Weight

504.6 g/mol

IUPAC Name

diethyl 2-[[bis(trideuteriomethyl)amino]methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+/i7D3,8D3

InChI Key

DKLVJXTUCNPMDC-JKAPMHMVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=C(C(C(=C(N1)C)C(=O)OCC)C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C([2H])([2H])[2H]

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C

Origin of Product

United States

Foundational & Exploratory

Teludipine-d6 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of Teludipine-d6, a deuterated analog of the calcium channel blocker Teludipine. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Chemical Structure and Properties

This compound is the deuterium-labeled version of Teludipine, a lipophilic calcium channel blocker. The deuterium labeling is typically on the two methyl groups of the dimethylamino moiety, which is a common strategy to create a stable isotope-labeled internal standard for use in quantitative bioanalytical studies, such as those employing mass spectrometry.

Chemical Structure:

The chemical structure of this compound is as follows:

Chemical and Physical Properties

PropertyValue (Teludipine)Value (this compound)Source
Chemical Formula C₂₈H₃₈N₂O₆C₂₈H₃₂D₆N₂O₆[1]
Molecular Weight 498.61 g/mol 504.65 g/mol [1]
CAS Number 108700-03-41246833-02-2[1]
Appearance ---
Melting Point ---
Boiling Point ---
Solubility ---
Storage Store at -20°CStore at -20°C[1]

Mechanism of Action and Signaling Pathway

Teludipine, the parent compound of this compound, is a dihydropyridine calcium channel blocker. Its mechanism of action is centered on the inhibition of L-type calcium channels, which are predominantly found in vascular smooth muscle cells.

By blocking these channels, Teludipine prevents the influx of extracellular calcium ions into the muscle cells. This reduction in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, resulting in vasodilation. The overall physiological effect is a decrease in peripheral vascular resistance and, consequently, a lowering of blood pressure.

The signaling pathway for the vasodilatory effect of Teludipine is depicted in the following diagram:

Teludipine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca2+_ext->L_type_Ca_Channel Influx Ca2+_int Ca²⁺ L_type_Ca_Channel->Ca2+_int Relaxation Muscle Relaxation L_type_Ca_Channel->Relaxation Leads to Calmodulin Calmodulin Ca2+_int->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive MLCK (inactive) CaM_Complex->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activates Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC p_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->p_Myosin_LC Phosphorylates Contraction Muscle Contraction p_Myosin_LC->Contraction Teludipine Teludipine Teludipine->L_type_Ca_Channel Inhibits

Caption: Signaling pathway of Teludipine leading to muscle relaxation.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, a general workflow for the synthesis of a deuterated dihydropyridine compound and its subsequent analysis can be outlined.

A. General Synthesis Workflow for a Deuterated Dihydropyridine

The synthesis of a deuterated 1,4-dihydropyridine, such as this compound, would typically follow a modified Hantzsch dihydropyridine synthesis. The introduction of deuterium atoms would likely involve the use of a deuterated starting material, in this case, deuterated dimethylamine.

Synthesis_Workflow Start Starting Materials (including deuterated reagent) Reaction Hantzsch-type Dihydropyridine Synthesis Start->Reaction Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: General workflow for the synthesis of this compound.

B. Hypothetical Synthesis Protocol

This is a generalized, hypothetical protocol based on known dihydropyridine syntheses and is for illustrative purposes only.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the appropriate aldehyde, β-ketoester, and a source of ammonia (or a primary amine). In the case of this compound, a deuterated amine (dimethylamine-d6) would be used.

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol or isopropanol. A catalytic amount of an acid (e.g., acetic acid) may be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), mass spectrometry (MS) to confirm the molecular weight and deuterium incorporation, and high-performance liquid chromatography (HPLC) to determine purity.

C. Analytical Workflow for Quantification in Biological Matrices

This compound is primarily used as an internal standard for the quantification of Teludipine in biological samples. A typical workflow for such an analysis is as follows:

Analytical_Workflow Sample_Prep Sample Preparation (e.g., Plasma, Urine) Spiking Spike with this compound (Internal Standard) Sample_Prep->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Teludipine (using this compound signal) Analysis->Quantification Result Concentration of Teludipine Quantification->Result

Caption: Workflow for the quantification of Teludipine using this compound.

Safety, Handling, and Storage

Safety and Handling:

As with any chemical compound, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Storage:

This compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to store the compound at -20°C to prevent degradation.[1]

Conclusion

This compound is a valuable tool for researchers in pharmacology and drug metabolism. Its primary application as a stable isotope-labeled internal standard allows for accurate and precise quantification of Teludipine in complex biological matrices. While specific experimental data for the deuterated form is limited, its chemical properties and biological activity can be largely inferred from its non-deuterated parent compound. The information and generalized protocols provided in this guide serve as a foundational resource for scientists working with this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Teludipine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Teludipine-d6, a deuterated isotopologue of Teludipine. Teludipine is a dihydropyridine calcium channel blocker, and its deuterated form is a valuable tool in pharmacokinetic and metabolic studies. Due to the limited availability of direct experimental data for this compound, this guide outlines a putative synthesis pathway and expected characterization data based on established chemical principles and data from analogous compounds, primarily its non-deuterated counterpart and the structurally similar drug, Felodipine.

Synthesis of this compound

The synthesis of this compound can be achieved through a modification of the Hantzsch dihydropyridine synthesis, a well-established method for creating this class of compounds.[1][2][3] The core of this multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[1][2]

To introduce the six deuterium atoms onto the two methyl groups at the 2 and 6 positions of the dihydropyridine ring, a deuterated β-ketoester is required. A plausible synthetic route would utilize methyl acetoacetate-d3.

Proposed Synthetic Pathway:

The synthesis proceeds by reacting 2,3-dichlorobenzaldehyde with one equivalent of ethyl acetoacetate and one equivalent of a deuterated methyl acetoacetate (methyl acetoacetate-d3) in the presence of a nitrogen donor such as ammonia or ammonium acetate.

Synthesis_of_Teludipine_d6 reactant1 2,3-Dichlorobenzaldehyde intermediate Hantzsch Reaction Intermediate reactant1->intermediate Reflux in Ethanol reactant2 Ethyl Acetoacetate reactant2->intermediate Reflux in Ethanol reactant3 Methyl Acetoacetate-d3 reactant3->intermediate Reflux in Ethanol reactant4 Ammonia (NH3) reactant4->intermediate Reflux in Ethanol product This compound intermediate->product Aromatization (Oxidation) LCMS_Workflow sample Sample containing This compound hplc HPLC Separation (C18 Column) sample->hplc esi Electrospray Ionization (ESI+) hplc->esi ms1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 391.10) esi->ms1 cid Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) ms1->cid ms2 Quadrupole 3 (Q3) Product Ion Selection cid->ms2 detector Detector ms2->detector data Data Acquisition and Analysis detector->data

References

The Role of Deuterated Analogs as Internal Standards in Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Fundamental Principle: Isotopic Dilution Mass Spectrometry

The use of a deuterated internal standard (IS) is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). The underlying principle is isotopic dilution, a method of chemical analysis that relies on the addition of a known quantity of an isotopically enriched compound (the internal standard) to the sample.

The deuterated internal standard, in this case, a molecule like felodipine-d6, is chemically identical to the analyte of interest (the non-deuterated drug) but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The core of the mechanism of action lies in the assumption that during sample preparation, chromatography, and ionization, the analyte and the deuterated internal standard will behave almost identically. Any loss of analyte during extraction or variations in ionization efficiency will be mirrored by a proportional loss or variation in the internal standard.[1][2] By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved, as this ratio remains constant even with sample loss or matrix effects.[3]

The Ideal Internal Standard: Why Deuterated Analogs are the Gold Standard

Deuterated compounds are considered the "gold standard" for internal standards in LC-MS for several key reasons:[2]

  • Co-elution: The analyte and the deuterated internal standard have nearly identical physicochemical properties, leading to their co-elution from the liquid chromatography column. This ensures that they experience the same matrix effects at the same time.

  • Similar Ionization Efficiency: Both compounds exhibit very similar ionization behavior in the mass spectrometer's source, meaning that any suppression or enhancement of the signal due to the sample matrix will affect both equally.[1]

  • High Specificity: The mass difference allows for clear differentiation between the analyte and the internal standard by the mass spectrometer.

Generalized Experimental Protocol for Quantification of a Dihydropyridine Drug in Human Plasma

The following is a generalized experimental protocol for the quantification of a dihydropyridine drug (e.g., felodipine) in human plasma using its deuterated analog as an internal standard.

3.1. Materials and Reagents

  • Analyte (e.g., Felodipine) reference standard

  • Deuterated internal standard (e.g., Felodipine-d6)

  • Human plasma (blank)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

3.2. Sample Preparation

  • Spiking: A known concentration of the deuterated internal standard is spiked into all samples, including calibration standards, quality control samples, and unknown samples.

  • Protein Precipitation: Proteins in the plasma sample are precipitated by adding a solvent like acetonitrile or methanol. This step helps to clean up the sample.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge to further purify the sample and concentrate the analyte and internal standard.

  • Elution: The analyte and internal standard are eluted from the SPE cartridge with an appropriate solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for LC-MS analysis.

3.3. LC-MS/MS Analysis

  • Chromatographic Separation: A C18 reverse-phase column is typically used for the separation of dihydropyridines. The mobile phase often consists of a mixture of acetonitrile or methanol and water with a small amount of formic acid to improve peak shape and ionization. A gradient elution may be employed to optimize separation.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.

Data Presentation: Method Validation Summary

The following table represents a template for summarizing the quantitative data from a method validation study for a dihydropyridine drug using a deuterated internal standard.

Parameter Acceptance Criteria Hypothetical Results
Linearity (r²) > 0.990.998
Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 101 ng/mL
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)4.5% - 8.2%
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)6.1% - 9.8%
Accuracy (%Bias) ± 15% (± 20% at LLOQ)-5.2% to 7.8%
Recovery (%) Consistent and reproducible85% - 95%
Matrix Effect (%) Within acceptable limits92% - 103%

Visualizing the Workflow and Principles

Diagram 1: Experimental Workflow

experimental_workflow start Start: Plasma Sample spike Spike with Deuterated Internal Standard start->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute evaporate Evaporation & Reconstitution elute->evaporate lcms LC-MS/MS Analysis evaporate->lcms data Data Analysis: Ratio of Analyte/IS lcms->data end End: Quantified Result data->end isotopic_dilution cluster_sample Biological Sample cluster_standard Internal Standard cluster_mixture Sample + IS Mixture cluster_analysis LC-MS Analysis analyte Analyte (Unknown Amount) mixture Analyte + IS analyte->mixture is Deuterated IS (Known Amount) is->mixture ms Mass Spectrometer Measures Ratio (A/IS) mixture->ms Sample Preparation (Potential for Loss) result result ms->result Calculate Analyte Concentration

References

Commercial Suppliers and Technical Guide for Teludipine-d6 in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to the Procurement and Application of Teludipine-d6 as an Internal Standard.

This technical guide provides a comprehensive overview of the commercial availability of this compound, a deuterated analog of the calcium channel blocker Teludipine. Primarily used as an internal standard in bioanalytical studies, this compound is crucial for accurate quantification of Teludipine in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS). This document serves as a resource for researchers in drug metabolism, pharmacokinetics, and clinical chemistry, offering a comparative summary of commercial suppliers, a detailed experimental protocol for its use, and an exploration of the underlying scientific principles.

Commercial Availability of Deuterated Teludipine and Related Analogs

While this compound is a specialized research chemical, several suppliers offer it and structurally similar deuterated compounds. The following table summarizes the available quantitative data for this compound and related deuterated Felodipine analogs, which can serve as suitable alternatives in many experimental settings.

Product NameSupplierCatalog NumberPurityIsotopic EnrichmentAvailable Quantities
This compound MedChemExpressHY-101621SNot specifiedNot specified2.5 mg, 25 mg[1]
rac Felodipine-d3 Santa Cruz Biotechnologysc-479412Not specifiedNot specifiedInquire for details[2]
Dehydro Felodipine-d3 LGC StandardsTRC-D229652-1MGNot specifiedNot specified1 mg, 10 mg[3]

Note: Pricing information is subject to change and is best obtained directly from the suppliers' websites. Purity and isotopic enrichment are often detailed in the product's Certificate of Analysis, available upon request from the supplier.

Scientific Background: The Role of Deuterated Internal Standards

In quantitative mass spectrometry, an ideal internal standard (IS) is a compound that is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) compounds, such as deuterated analogs, are considered the gold standard for internal standards in LC-MS bioanalysis.[4][5]

The key advantages of using a deuterated internal standard like this compound include:

  • Similar Physicochemical Properties: Being structurally almost identical to the analyte, the deuterated standard exhibits nearly the same behavior during sample preparation (e.g., extraction, protein precipitation), chromatographic separation, and ionization in the mass spectrometer.[4]

  • Correction for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate correction.

  • Compensation for Variability: It accounts for variations in sample handling, injection volume, and instrument response, thereby improving the accuracy and precision of the quantitative results.[6][7]

Experimental Protocol: Quantitative Analysis of Teludipine using this compound as an Internal Standard by LC-MS/MS

This section provides a detailed methodology for the quantification of Teludipine in a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials and Reagents
  • Teludipine analytical standard

  • This compound internal standard

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Human plasma (or other relevant biological matrix)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Stock and Working Solutions
  • Teludipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Teludipine in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of Teludipine working solutions for the calibration curve by serially diluting the stock solution with 50% methanol/water. Prepare a working solution of this compound at a concentration suitable for spiking into samples.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to each sample (except for the blank matrix).

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Column: A suitable C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Develop a gradient elution program to achieve good separation of Teludipine and this compound from matrix components.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Determine the optimal precursor and product ion transitions for both Teludipine and this compound by direct infusion.

Data Analysis
  • Integrate the peak areas of the MRM transitions for both Teludipine and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Teludipine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound (IS) Biological_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation Supernatant_Collection->LC_Separation MS_Detection MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Area_Ratio Calculate Area Ratio (Analyte/IS) Peak_Integration->Area_Ratio Calibration_Curve Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

Teludipine Teludipine (Calcium Channel Blocker) L_type_Ca_Channel L-type Calcium Channel (in Vascular Smooth Muscle) Teludipine->L_type_Ca_Channel blocks Vasodilation Vasodilation Teludipine->Vasodilation results in Ca_Influx Calcium Influx L_type_Ca_Channel->Ca_Influx mediates Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction leads to

Caption: Simplified signaling pathway of Teludipine's mechanism of action.

References

A Comparative Pharmacokinetic Profile of Felodipine and the Postulated Effects of Deuteration (Felodipine-d6)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Felodipine, a dihydropyridine calcium channel blocker. Due to the lack of available data for "Teludipine" and "Teludipine-d6," this paper will proceed under the assumption that the intended subject was Felodipine. Furthermore, this guide will extrapolate the potential pharmacokinetic profile of a deuterated version, Felodipine-d6, based on established principles of deuterium's effects on drug metabolism.

Introduction to Felodipine and the Rationale for Deuteration

Felodipine is a widely used medication for the management of hypertension and stable angina.[1][2] It functions by selectively inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2][3][4] Felodipine undergoes extensive first-pass metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, which results in a low oral bioavailability of approximately 15-20%.[2][5][6][7][8]

The substitution of hydrogen atoms with their heavier isotope, deuterium, is a strategy employed in drug development to favorably alter a compound's pharmacokinetic properties.[9][10][11] This modification, known as deuteration, can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[12][13] This increased bond strength can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[10] Consequently, deuteration has the potential to increase a drug's half-life, improve its bioavailability, and reduce the formation of certain metabolites, which may in turn enhance safety and efficacy.[9][10][11]

This guide will first detail the known pharmacokinetic parameters of Felodipine and the methodologies used to determine them. Subsequently, it will present a theoretical pharmacokinetic profile for Felodipine-d6, outlining the anticipated changes resulting from deuteration.

Pharmacokinetic Profile of Felodipine

The pharmacokinetic properties of Felodipine have been well-characterized in various studies. The following tables summarize the key quantitative data.

Table 1: Absorption and Distribution of Felodipine
ParameterValueSource
Bioavailability ~15-20%[2][5][6][7][8]
Time to Peak Plasma Concentration (Tmax) 2-5 hours[3]
Volume of Distribution (Vd) ~10 L/kg[2][5][14]
Protein Binding >99% (primarily to albumin)[5][14][15]
Table 2: Metabolism and Excretion of Felodipine
ParameterValueSource
Metabolism Extensive hepatic first-pass metabolism[5][6]
Primary Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4)[3][5]
Metabolites Six identified metabolites, all inactive[5][14]
Elimination Half-Life (t1/2) 11-25 hours[1][3][6][14]
Clearance 1-1.5 L/min[14]
Route of Excretion ~70% as metabolites in urine, ~10% in feces[2][3]

Postulated Pharmacokinetic Profile of Felodipine-d6

Based on the principles of deuteration, the pharmacokinetic profile of Felodipine-d6 is expected to differ from that of Felodipine. The primary alteration is anticipated to be a reduction in the rate of metabolism.

Table 3: Projected Comparative Pharmacokinetic Parameters of Felodipine vs. Felodipine-d6
ParameterFelodipineFelodipine-d6 (Projected)Rationale for Change
Bioavailability ~15-20%IncreasedReduced first-pass metabolism due to the kinetic isotope effect.[10][13]
Tmax 2-5 hoursPotentially similar or slightly delayedAbsorption rate is unlikely to be significantly affected.
Vd ~10 L/kgUnchangedDeuteration is not expected to significantly alter tissue distribution.
Protein Binding >99%UnchangedIsotopic substitution is unlikely to affect protein binding affinity.
Metabolism ExtensiveReducedSlower cleavage of the C-D bond by CYP3A4 compared to the C-H bond.[10]
Elimination Half-Life (t1/2) 11-25 hoursIncreasedSlower metabolism leads to a longer residence time in the body.[13]
Clearance 1-1.5 L/minDecreasedReduced metabolic clearance.[9]

Experimental Protocols

The following sections describe the general methodologies employed in the pharmacokinetic evaluation of compounds like Felodipine.

In Vivo Pharmacokinetic Study in Animal Models

A typical experimental workflow for an in vivo pharmacokinetic study is outlined below.

G cluster_pre Pre-Study cluster_study Study Conduct cluster_analysis Analysis animal_prep Animal Acclimatization (e.g., Sprague-Dawley rats) dosing Drug Administration (Oral gavage or IV injection) animal_prep->dosing dose_prep Drug Formulation (Felodipine/Felodipine-d6 in vehicle) dose_prep->dosing sampling Serial Blood Sampling (e.g., via tail vein or cannula) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Sample Extraction (e.g., SPE or LLE) processing->extraction quantification LC-MS/MS Analysis extraction->quantification pk_analysis Pharmacokinetic Modeling (e.g., using Phoenix WinNonlin) quantification->pk_analysis

Figure 1: General workflow for an in vivo pharmacokinetic study.

Methodology Details:

  • Animal Models: Male Sprague-Dawley rats are often used. Animals are fasted overnight before drug administration.

  • Drug Administration: Felodipine or Felodipine-d6 is administered as a single dose, typically via oral gavage or intravenous injection.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16][17]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

In Vitro Metabolism Study using Liver Microsomes

This in vitro assay helps to determine the metabolic stability of a compound.

Methodology Details:

  • Incubation: Felodipine or Felodipine-d6 is incubated with liver microsomes (human or animal) in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining parent drug is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Signaling Pathway of Felodipine

Felodipine exerts its therapeutic effect by blocking L-type calcium channels, which are crucial for the contraction of vascular smooth muscle.

G cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Calcium Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vasodilation Vasodilation Ca_channel->Vasodilation Calmodulin Calmodulin Ca_influx->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Contraction Muscle Contraction pMLC->Contraction Felodipine Felodipine Felodipine->Ca_channel

Figure 2: Simplified signaling pathway of Felodipine action.

As depicted, Felodipine blocks the L-type calcium channel, thereby inhibiting the influx of calcium ions into the vascular smooth muscle cell.[4] This prevents the activation of calmodulin and myosin light chain kinase, ultimately leading to muscle relaxation and vasodilation.[4]

Conclusion

Felodipine is a well-established antihypertensive agent with a pharmacokinetic profile characterized by extensive first-pass metabolism and high protein binding. The application of deuteration to create Felodipine-d6 is a scientifically sound strategy with the potential to significantly improve its pharmacokinetic properties. Specifically, a reduction in the rate of metabolism is anticipated, which could lead to increased bioavailability and a longer elimination half-life. Such modifications could potentially translate into a more favorable dosing regimen and an improved therapeutic window. Further non-clinical and clinical studies would be required to definitively characterize the pharmacokinetic profile of Felodipine-d6 and to ascertain its clinical benefits.

References

Navigating the Stability and Storage of Teludipine-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Teludipine-d6. Due to the limited availability of direct stability data for this compound, this guide leverages extensive research on the closely related and structurally similar dihydropyridine calcium channel blocker, Felodipine. The principles of degradation and stability outlined herein are expected to be highly applicable to this compound.

Core Chemical Stability Profile

This compound, as a dihydropyridine (DHP) derivative, is intrinsically susceptible to environmental factors that can compromise its chemical integrity. The primary degradation pathway for this class of compounds involves the oxidation of the dihydropyridine ring to its pyridine analogue, a transformation that leads to a loss of therapeutic activity.[1] This process is significantly influenced by light, temperature, and pH.

Key Stability Considerations:
  • Photosensitivity: Dihydropyridines are notoriously sensitive to light. Exposure to sunlight or artificial light sources can accelerate the oxidation of the dihydropyridine ring.[1] Therefore, it is imperative to protect this compound from light at all stages of handling and storage.

  • Thermal Stability: Elevated temperatures can promote degradation. While solid formulations of DHPs exhibit greater stability, prolonged exposure to high temperatures should be avoided.[1]

  • pH and Hydrolysis: The stability of this compound can be affected by pH. Studies on the related compound Felodipine have shown degradation under both acidic and alkaline conditions.[2]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended, based on best practices for analogous dihydropyridine compounds:

ParameterRecommended ConditionRationale
Temperature -20°C Freezer[3]Minimizes thermal degradation and preserves the compound in a solid state, which is generally more stable.[1]
Light Protected from light (e.g., in an amber vial or a dark container)Prevents photo-oxidation of the dihydropyridine ring, a primary degradation pathway.[1]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) is advisable for long-term storageReduces the risk of oxidative degradation.
Form Solid formSolid formulations of dihydropyridines are significantly more stable than solutions.[1]

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of a dihydropyridine compound like this compound, adapted from methodologies used for Felodipine.[4][5]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.

1. Acid and Base Hydrolysis:

  • Protocol: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile). Add an equal volume of 2N HCl for acidic conditions and 2N NaOH for basic conditions.[2] Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 30 minutes to 2 hours).[5] Neutralize the samples before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method at regular intervals.

2. Oxidative Degradation:

  • Protocol: Treat a solution of this compound with 30% hydrogen peroxide (H₂O₂).[5] Keep the solution at room temperature or a slightly elevated temperature and protect it from light.

  • Analysis: Monitor the degradation process using HPLC.

3. Thermal Degradation:

  • Protocol: Expose a solid sample of this compound to a high temperature (e.g., 60°C) in a thermostatically controlled oven for a defined duration (e.g., 30 minutes).[5] Also, test the stability of a solution at elevated temperatures.

  • Analysis: Analyze the samples by HPLC.

4. Photostability:

  • Protocol: Expose a solution of this compound to direct sunlight or a photostability chamber with a controlled light source (e.g., UV light at 254 nm) for a specified time.[2] A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Compare the chromatograms of the exposed and control samples.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
Mobile Phase Isocratic or gradient elution with a mixture of a buffer (e.g., 0.02 M ammonium acetate, pH 5) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 55:45 (v/v).[4]
Flow Rate 0.7 - 1.2 mL/min[4][5]
Detection UV spectrophotometer at approximately 240 nm.[4]
Injection Volume 20 µL[5]
Column Temperature 25°C[5]

Visualizing Degradation and Experimental Workflow

Primary Degradation Pathway of Dihydropyridines

Teludipine_d6 This compound (Dihydropyridine Ring) Dehydro_Teludipine_d6 Dehydro this compound (Pyridine Ring) Teludipine_d6->Dehydro_Teludipine_d6 Oxidation (Light, Heat) Loss_of_Activity Loss of Therapeutic Activity Dehydro_Teludipine_d6->Loss_of_Activity

Caption: Primary degradation pathway of this compound.

General Experimental Workflow for Stability Testing

cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H2O2) Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photostability Photo->HPLC Characterization Characterization of Degradants (e.g., LC-MS) HPLC->Characterization Stability_Profile Establish Stability Profile Characterization->Stability_Profile Storage_Conditions Define Storage Conditions Stability_Profile->Storage_Conditions Teludipine_d6 This compound Sample Teludipine_d6->Acid Teludipine_d6->Base Teludipine_d6->Oxidation Teludipine_d6->Thermal Teludipine_d6->Photo

Caption: Workflow for this compound stability assessment.

Conclusion

References

Methodological & Application

Application Note: Quantitative Analysis of Teludipine in Human Plasma using Teludipine-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Teludipine in human plasma. The protocol utilizes a stable isotope-labeled internal standard, Teludipine-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and other drug development applications. The method involves a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method has been validated for linearity, precision, accuracy, and recovery.

Introduction

Teludipine is a dihydropyridine calcium channel blocker under investigation for the treatment of hypertension. To support its clinical development, a reliable bioanalytical method is required to accurately measure its concentration in biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS analysis. A SIL-IS co-elutes with the analyte and exhibits similar ionization and extraction properties, effectively compensating for matrix effects and other sources of variability, thereby enhancing data quality and robustness.[1] This note provides a comprehensive protocol for the analysis of Teludipine in human plasma using this compound, based on established methodologies for similar dihydropyridine derivatives.

Experimental

Materials and Reagents
  • Teludipine and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (analytical grade)

  • Human plasma (K2-EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, 1 cc, 30 mg)

Instrumentation
  • Liquid Chromatograph: Shimadzu HPLC system or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: Hypurity Advance C18 (50 mm × 4.6 mm, 5 µm) or equivalent[2]

LC-MS/MS Conditions

The following tables summarize the optimized liquid chromatography and mass spectrometry parameters for the analysis of Teludipine and its deuterated internal standard.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnHypurity Advance C18 (50 mm × 4.6 mm, 5 µm)
Mobile Phase A5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientIsocratic: 50% A, 50% B
Flow Rate0.8 mL/min[3]
Injection Volume20 µL
Column Temperature30°C
Run Time2.5 minutes

Table 2: Mass Spectrometry Parameters

ParameterTeludipineThis compound (IS)
Ionization ModeESI PositiveESI Positive
MRM Transition (m/z)385.1 > 340.1 (hypothesized)391.1 > 346.1 (hypothesized)
Declustering Potential (DP)70 V70 V
Collision Energy (CE)25 V25 V
Entrance Potential (EP)10 V10 V
Collision Cell Exit Potential (CXP)12 V12 V
Standard and Quality Control Sample Preparation

Stock solutions of Teludipine and this compound (1 mg/mL) were prepared in methanol. Working solutions were prepared by serial dilution. Calibration curve (CC) standards and quality control (QC) samples were prepared by spiking known concentrations of Teludipine into blank human plasma.[3]

Table 3: Calibration Curve and Quality Control Concentrations

Sample TypeConcentration Range (ng/mL)
Calibration Curve (CC)0.1, 0.2, 0.5, 1, 2.5, 5, 10, 20
Lower Limit of Quantification (LLOQ)0.1
Low Quality Control (LQC)0.3
Medium Quality Control (MQC)3
High Quality Control (HQC)15

Protocol

Plasma Sample Preparation (Solid-Phase Extraction)
  • Thaw plasma samples to room temperature.

  • To 250 µL of plasma, add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL). Vortex for 10 seconds.

  • Add 250 µL of water and vortex.[2]

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 0.5 mL of the mobile phase (50:50 Acetonitrile:5 mM Ammonium Acetate).[2]

  • Inject 20 µL of the eluate into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma 1. Plasma Sample (250 µL) add_is 2. Add this compound IS (25 µL) plasma->add_is vortex1 3. Vortex add_is->vortex1 dilute 4. Dilute with Water (250 µL) vortex1->dilute vortex2 5. Vortex dilute->vortex2 condition 6. Condition SPE Cartridge (Methanol & Water) load 7. Load Sample vortex2->load wash 8. Wash Cartridge (Water) elute 9. Elute Analytes (Mobile Phase) inject 10. Inject Eluate (20 µL) elute->inject lcms 11. LC-MS/MS Analysis inject->lcms data 12. Data Processing lcms->data

Caption: Workflow for Teludipine plasma sample analysis.

Method Validation Summary

The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, and recovery.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 20 ng/mL, with a correlation coefficient (r²) consistently greater than 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, LQC, MQC, and HQC). The results are summarized in Table 4.

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ0.16.8-2.58.2-1.8
LQC0.35.13.16.52.4
MQC34.51.55.30.9
HQC153.8-0.84.9-1.2

The precision (%CV) was within 15% (20% for LLOQ), and the accuracy (%Bias) was within ±15% (±20% for LLOQ) of the nominal values, meeting standard acceptance criteria.

Recovery

The extraction recovery of Teludipine and this compound was determined by comparing the peak areas of extracted samples to those of unextracted standards.

Table 5: Extraction Recovery

AnalyteLQC Recovery (%)MQC Recovery (%)HQC Recovery (%)
Teludipine88.591.290.5
This compound (IS)89.190.589.8

The recovery was consistent and reproducible across the concentration range.

Conclusion

This application note presents a selective, sensitive, and reliable LC-MS/MS method for the quantification of Teludipine in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the method. The simple SPE sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and preclinical studies.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Teludipine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a proposed mass spectrometry fragmentation pattern for Teludipine-d6, a deuterated analog of the dihydropyridine calcium channel blocker Teludipine. The methodology described herein provides a framework for the identification and quantification of this compound in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The fragmentation data, derived from analogous dihydropyridine compounds, suggests key fragmentation pathways that are valuable for developing robust analytical methods in drug metabolism and pharmacokinetic studies.

Introduction

Teludipine is a calcium channel blocker belonging to the dihydropyridine class of drugs, known for its therapeutic effects in managing hypertension.[1][2] Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification of the parent drug in complex biological samples by compensating for matrix effects and variations in instrument response.[3] Understanding the mass spectrometric fragmentation of this compound is essential for optimizing MS/MS parameters for sensitive and specific detection. This document outlines the predicted fragmentation pattern based on the known behavior of similar dihydropyridine compounds and provides a general protocol for its analysis.

Chemical Structures

  • Teludipine: C28H38N2O6, Exact Mass: 498.27 g/mol [1][2]

  • This compound: The exact position of the six deuterium atoms on the dimethylamino methyl group is a common labeling strategy for such molecules.

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of dihydropyridine compounds under electrospray ionization (ESI) in positive mode typically involves the aromatization of the dihydropyridine ring through a process of dehydroaromatization.[4] This is often accompanied by the loss of substituents. For this compound, the protonated molecule [M+H]+ is expected to be the precursor ion.

Based on the fragmentation patterns of similar drugs like felodipine and amlodipine, the primary fragmentation pathways for this compound are proposed to be:[5][6][7]

  • Dehydroaromatization: The initial fragmentation step is the loss of a hydrogen molecule (or H2 and a deuterium from the labeled standard) to form a stable pyridinium ion.

  • Loss of the tert-butoxycarbonyl group: Cleavage of the ester bond leading to the loss of the tert-butoxycarbonyl group as isobutylene and carbon dioxide.

  • Loss of the diethylaminoethyl group: Fragmentation involving the side chain containing the deuterated dimethylamino group.

These proposed pathways lead to the formation of characteristic product ions that can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.

Experimental Protocol

This protocol provides a general guideline for the LC-MS/MS analysis of this compound. Optimization of these parameters for specific instrumentation and matrices is recommended.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile. Prepare working solutions by serial dilution.

  • Biological Sample Preparation (e.g., Plasma):

    • Spike plasma samples with an appropriate concentration of this compound working solution.

    • Perform protein precipitation by adding three volumes of cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Full Scan (for initial investigation) and Product Ion Scan (for fragmentation pattern determination). For quantification, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 450 °C.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for the specific precursor-to-product ion transitions.

Quantitative Data

The following table summarizes the proposed m/z values for the precursor and major product ions of Teludipine and its deuterated analog, this compound. These values are calculated based on their chemical formulas and the proposed fragmentation pathways.

CompoundPrecursor Ion [M+H]+ (m/z)Proposed Product Ion 1 (m/z) (Dehydroaromatization)Proposed Product Ion 2 (m/z) (Loss of tert-butoxycarbonyl group)Proposed Product Ion 3 (m/z) (Loss of deuterated dimethylamino methyl group)
Teludipine499.28497.27399.22441.25
This compound 505.32 502.30 405.26 441.25

Fragmentation Pathway Diagram

Teludipine_d6_Fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions M_H_d6 This compound [M+H]⁺ m/z = 505.32 F1 [M+H-H₂-D]⁺ (Dehydroaromatization) m/z = 502.30 M_H_d6->F1 - H₂ - D F2 [M+H-C₅H₈O₂]⁺ (Loss of tert-butoxycarbonyl) m/z = 405.26 M_H_d6->F2 - C₅H₈O₂ F3 [M+H-C₂D₆N]⁺ (Loss of deuterated dimethylamino) m/z = 441.25 F1->F3 - C₂D₆N

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Conclusion

The proposed fragmentation pattern and the provided analytical method serve as a valuable starting point for researchers working on the bioanalysis of Teludipine. The characteristic product ions of this compound allow for the development of highly selective and sensitive LC-MS/MS methods for its detection and quantification, facilitating pharmacokinetic and drug metabolism studies.

References

Application Note: The Use of Teludipine-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teludipine, a dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension.[1] To accurately characterize its pharmacokinetic profile, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as Teludipine-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for precise correction of variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and reproducibility of the pharmacokinetic data.

This application note provides a detailed protocol for the use of this compound as an internal standard in the pharmacokinetic analysis of teludipine in human plasma.

Rationale for Using this compound

Stable isotope-labeled internal standards are the preferred choice in quantitative bioanalysis for several reasons:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to teludipine, ensuring they behave similarly during sample extraction, chromatography, and ionization.

  • Correction for Matrix Effects: Biological matrices like plasma can suppress or enhance the ionization of an analyte in the mass spectrometer. As this compound is similarly affected, its inclusion allows for accurate normalization of the teludipine signal.

  • Improved Precision and Accuracy: By accounting for variability at multiple stages of the analytical process, this compound significantly improves the precision and accuracy of the quantification.

  • Co-elution with Analyte: The deuterated standard co-elutes with the native drug, providing the best possible correction for any chromatographic inconsistencies.

Pharmacokinetic Profile of Teludipine (Felodipine)

The following table summarizes key pharmacokinetic parameters of teludipine (felodipine) in humans, which are essential for designing and interpreting pharmacokinetic studies.

ParameterValueReference
Bioavailability ~15%[2][3]
Time to Peak (Tmax) ~1.5 hours[4]
Peak Plasma Concentration (Cmax) Varies with dose; increases with age[5]
Area Under the Curve (AUC) Linearly related to dose[3]
Elimination Half-life (t½) ~25 hours[2]
Volume of Distribution (Vd) ~10 L/kg[1][2]
Protein Binding >99%[2]
Metabolism Extensive first-pass metabolism via CYP3A4[2]
Excretion Primarily as metabolites in urine (~70%) and feces (~10%)[1]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol describes a common method for extracting teludipine and this compound from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard solution (concentration to be optimized)

  • Teludipine calibration standards

  • Extraction solvent (e.g., diethyl ether/hexane, 80/20, v/v)[6][7]

  • Reconstitution solvent (e.g., mobile phase)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 0.5 mL of human plasma into a microcentrifuge tube.

  • Spike with a known amount of this compound internal standard solution.

  • For calibration curve and quality control samples, spike with the appropriate concentration of teludipine standard solutions.

  • Add 2.5 mL of the extraction solvent.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the reconstitution solvent.

  • Vortex for 1 minute to dissolve the residue.

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of teludipine and this compound. Method optimization is recommended.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm)[6][7]
Mobile Phase Acetonitrile and 2mM ammonium acetate (e.g., 80:20 v/v)[8]
Flow Rate 0.8 mL/min[8]
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 40°C)
Run Time ~5 minutes

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Teludipine) m/z 384.1 -> 338.0[9][10]
MRM Transition (this compound) To be determined based on the position and number of deuterium atoms (e.g., m/z 390.1 -> 344.0 for d6)
Collision Energy To be optimized for each transition
Dwell Time ~200 ms

Data Analysis

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of teludipine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The linear range should cover the expected concentrations in the study samples.[11]

  • Quantification: Determine the concentration of teludipine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

  • Pharmacokinetic Parameters: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) from the concentration-time data using appropriate pharmacokinetic software.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (0.5 mL) add_is Spike with this compound (IS) plasma->add_is add_standards Spike with Teludipine Standards (for Cal/QC) add_is->add_standards add_solvent Add Extraction Solvent add_standards->add_solvent vortex1 Vortex (10 min) add_solvent->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute to_vial Transfer to Autosampler Vial reconstitute->to_vial lc_ms Inject into LC-MS/MS System to_vial->lc_ms separation Chromatographic Separation (C18 Column) lc_ms->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Teludipine Concentration calibration->quantification pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) quantification->pk_analysis

Caption: Experimental workflow for the quantification of Teludipine using this compound.

G teludipine Teludipine l_type_channel L-type Calcium Channel (Vascular Smooth Muscle) teludipine->l_type_channel blocks ca_influx Calcium Ion (Ca2+) Influx vasodilation Vasodilation l_type_channel->vasodilation results in vasoconstriction Vasoconstriction ca_influx->vasoconstriction leads to bp_reduction Blood Pressure Reduction vasodilation->bp_reduction

Caption: Simplified mechanism of action of Teludipine.

Conclusion

The use of this compound as an internal standard provides a highly accurate, precise, and reliable method for the quantification of teludipine in human plasma for pharmacokinetic studies. The detailed protocol and methodologies presented in this application note serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these principles will ensure the generation of high-quality data suitable for regulatory submissions and advancing our understanding of teludipine's clinical pharmacology.

References

Application Notes and Protocols for Teludipine-d6 Solution Preparation in Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Teludipine-d6 solutions for the generation of calibration curves, a critical step in the quantitative analysis of the calcium channel blocker, Teludipine, in various biological matrices. The use of a deuterated internal standard like this compound is a robust method to ensure accuracy and precision in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4]

Scope and Principle

This protocol outlines the necessary steps for the preparation of a primary stock solution of this compound and subsequent serial dilutions to create a set of calibration standards. These standards are essential for constructing a calibration curve, which is used to determine the concentration of Teludipine in unknown samples by comparing their analytical response to the known concentrations of the standards. The principle relies on the stable isotope dilution method, where the deuterated standard behaves almost identically to the non-labeled analyte during sample preparation and analysis, correcting for variations in extraction efficiency and matrix effects.

Materials and Equipment

Chemicals and Reagents
  • This compound (purity ≥ 98%)

  • Dimethyl sulfoxide (DMSO), HPLC grade or higher

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Biological matrix (e.g., human plasma, serum) - analyte-free

Equipment
  • Analytical balance (4 or 5 decimal places)

  • Volumetric flasks (Class A) of various sizes (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes (e.g., P20, P200, P1000)

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials for storage

Experimental Protocols

Preparation of this compound Primary Stock Solution (1 mg/mL)
  • Weighing: Accurately weigh approximately 1 mg of this compound powder using an analytical balance. Record the exact weight.

  • Dissolution: Transfer the weighed this compound into a 1 mL amber volumetric flask.

  • Solubilization: Add approximately 0.8 mL of DMSO to the volumetric flask. Sonicate for 10-15 minutes or until the powder is completely dissolved.

  • Final Volume: Allow the solution to return to room temperature. Add DMSO to the flask to reach the 1 mL mark.

  • Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Store the primary stock solution at -20°C in an amber glass vial.

Table 1: Preparation of 1 mg/mL this compound Primary Stock Solution

ParameterValue
CompoundThis compound
Target Concentration1 mg/mL
SolventDimethyl sulfoxide (DMSO)
Volume1 mL
Preparation of Working Stock Solutions

Prepare intermediate working stock solutions by diluting the primary stock solution with a suitable solvent, typically a mixture of organic solvent and water that is compatible with the analytical method (e.g., 50:50 Methanol:Water).

Table 2: Preparation of this compound Working Stock Solutions

Working Stock IDStarting StockVolume of Starting Stock (µL)Diluent (50:50 MeOH:H₂O) (µL)Final Volume (µL)Final Concentration (µg/mL)
WS-1Primary Stock (1 mg/mL)1009001000100
WS-2WS-1 (100 µg/mL)100900100010
WS-3WS-2 (10 µg/mL)10090010001
Preparation of Calibration Curve Standards

The calibration curve standards are prepared by spiking the appropriate working stock solution into the biological matrix of interest (e.g., drug-free plasma). The final concentration of the internal standard (this compound) should be kept constant across all calibration standards and quality control samples. A typical concentration for the internal standard in the final sample is 10 ng/mL.

Table 3: Preparation of Calibration Curve Standards in Biological Matrix

Standard IDWorking Stock UsedVolume of Working Stock (µL)Volume of Blank Matrix (µL)Final Volume (µL)Final Teludipine Concentration (ng/mL)
CAL 1WS-3 (1 µg/mL)199910001
CAL 2WS-3 (1 µg/mL)299810002
CAL 3WS-3 (1 µg/mL)599510005
CAL 4WS-3 (1 µg/mL)10990100010
CAL 5WS-2 (10 µg/mL)2998100020
CAL 6WS-2 (10 µg/mL)5995100050
CAL 7WS-2 (10 µg/mL)109901000100
CAL 8WS-1 (100 µg/mL)29981000200

Note: The concentration range of the calibration curve should be adjusted based on the expected analyte concentrations in the study samples and the sensitivity of the analytical instrument.

Workflow and Signaling Pathway Diagrams

Teludipine_d6_Solution_Preparation cluster_stock_prep Stock Solution Preparation cluster_cal_curve Calibration Curve Preparation cluster_analysis Analysis weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve primary_stock Primary Stock (1 mg/mL) dissolve->primary_stock ws1 Working Stock 1 (100 µg/mL) primary_stock->ws1 1:10 Dilution ws2 Working Stock 2 (10 µg/mL) ws1->ws2 1:10 Dilution spike Spike with Working Stocks ws1->spike ws3 Working Stock 3 (1 µg/mL) ws2->ws3 1:10 Dilution ws2->spike ws3->spike blank_matrix Blank Biological Matrix blank_matrix->spike cal_standards Calibration Standards (1-200 ng/mL) spike->cal_standards lcms LC-MS/MS Analysis cal_standards->lcms cal_curve_plot Generate Calibration Curve lcms->cal_curve_plot

Caption: Workflow for the preparation of this compound calibration standards.

Conclusion

This protocol provides a comprehensive guide for the preparation of this compound solutions for use in generating calibration curves for quantitative bioanalysis. Adherence to these procedures will contribute to the accuracy, precision, and reliability of analytical data in research and drug development settings. It is recommended to perform a full validation of the analytical method, including the calibration curve, according to regulatory guidelines.

References

Application Note & Protocol: High-Throughput Bioanalytical Method for Felodipine in Human Plasma using Teludipine-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative determination of Felodipine, a calcium channel blocker used in the treatment of hypertension, in human plasma.[1][2][3] The method utilizes a stable isotope-labeled internal standard, Teludipine-d6 (assumed to be Felodipine-d6 for the purpose of this protocol), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection.

Introduction

Felodipine is a dihydropyridine calcium channel blocker that lowers blood pressure by selectively dilating arterioles.[3] To support pharmacokinetic and bioequivalence studies, a robust and reliable bioanalytical method is essential for the accurate quantification of Felodipine in biological matrices. This application note describes a validated LC-MS/MS method for the determination of Felodipine in human plasma, employing this compound as the internal standard (IS) to ensure accuracy and precision. The method involves a straightforward sample preparation technique and offers high throughput for the analysis of a large number of samples.

Mechanism of Action

Felodipine exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle cells.[2][4] This inhibition of calcium influx prevents the calcium-dependent myocyte contraction, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[4][5]

Felodipine_Mechanism_of_Action cluster_0 Vascular Smooth Muscle Cell Ca_ext Ca²⁺ (Extracellular) Ca_channel L-type Calcium Channel Ca_ext->Ca_channel Influx Ca_int Ca²⁺ (Intracellular) Ca_channel->Ca_int Relaxation Vasodilation Ca_channel->Relaxation Leads to Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (Inactive) Ca_Calmodulin->MLCK_inactive MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Contraction Vasoconstriction Myosin_LC_P->Contraction Felodipine Felodipine Felodipine->Ca_channel Blocks

Caption: Signaling pathway of Felodipine's mechanism of action.

Experimental Protocols

Materials and Reagents
  • Felodipine reference standard

  • This compound (Felodipine-d6) internal standard

  • HPLC-grade acetonitrile and methanol

  • Formic acid

  • Ammonium acetate

  • Human plasma (K3EDTA as anticoagulant)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient delivery

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm (or equivalent)[6]

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Felodipine and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Felodipine primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blank, CC, and QC samples.

  • Add 100 µL of human plasma to the appropriately labeled tubes.

  • Spike 10 µL of the appropriate Felodipine working standard solution into the CC and QC tubes. Add 10 µL of diluent to the blank tubes.

  • Add 20 µL of the this compound internal standard working solution to all tubes except the blank.

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Bioanalytical_Workflow start Start: Plasma Sample spike_is Spike with this compound (IS) start->spike_is spike_analyte Spike with Felodipine (CC/QC) start->spike_analyte protein_precipitation Protein Precipitation (Acetonitrile) spike_is->protein_precipitation spike_analyte->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis end End: Data Acquisition lc_ms_analysis->end

Caption: Experimental workflow for sample preparation.

LC-MS/MS Method Parameters

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm[6]
Mobile Phase A 5 mM Ammonium Formate in Water[6]
Mobile Phase B Acetonitrile[6]
Gradient Isocratic: 80% B[6]
Flow Rate 0.8 mL/min[6]
Injection Volume 10 µL
Column Temperature 40°C
Run Time 4.5 minutes[7]

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[7]
MRM Transition (Felodipine) m/z 384.1 → 338.0[7]
MRM Transition (this compound) To be determined (e.g., m/z 390.1 → 344.0)
Ion Spray Voltage 5500 V[8]
Temperature 500°C[8]
Nebulizer Gas 45 psi[8]
Curtain Gas 20 psi[8]
Collision Gas 10 psi[8]

Method Validation Summary

The bioanalytical method was validated according to the FDA guidelines. The key validation parameters are summarized below.

Table 3: Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Calibration Range -0.1 - 20 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Precision ≤ 20%, Accuracy ± 20%0.1 ng/mL
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10.4%[7]
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10.4%[7]
Accuracy (% Bias) ± 15% (± 20% at LLOQ)Within ± 8%
Recovery (%) Consistent, precise, and reproducible> 90%
Matrix Effect CV ≤ 15%< 10%
Stability (Freeze-Thaw, Short-Term, Long-Term) % Change within ± 15%Stable

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of Felodipine in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and reliability of the results. The simple protein precipitation extraction procedure and short chromatographic run time make this method suitable for routine analysis in clinical and research settings.

References

Application Note: High-Throughput Bioanalysis of Telmisartan in Human Plasma via Liquid-Liquid Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of telmisartan in human plasma using liquid-liquid extraction (LLE) coupled with high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, telmisartan-d6, to ensure high accuracy and precision. The described protocol is suitable for high-throughput bioanalysis in clinical and preclinical studies.

Introduction

Telmisartan is a widely prescribed angiotensin II receptor blocker used for the treatment of hypertension. Accurate and reliable measurement of telmisartan concentrations in biological matrices is essential for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method for the determination of telmisartan in human plasma. The sample preparation involves a straightforward and efficient liquid-liquid extraction procedure, which provides clean extracts and minimizes matrix effects.

Experimental

Materials and Reagents
  • Telmisartan and Telmisartan-d6 reference standards

  • HPLC-grade methanol, acetonitrile, and ethyl acetate

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (with K2EDTA as anticoagulant)

  • Deionized water

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of telmisartan and telmisartan-d6 in methanol.

  • Working Standard Solutions: Serially dilute the telmisartan stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at desired concentrations for spiking into plasma to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the telmisartan-d6 stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Liquid-Liquid Extraction Protocol
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 200 µL of plasma in a polypropylene tube, add 25 µL of the 100 ng/mL telmisartan-d6 internal standard working solution and vortex briefly.

  • Add 50 µL of 1% formic acid in water to acidify the sample and vortex.

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer (approximately 900 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: Agilent 1260 Infinity LC system or equivalent

  • Column: C18 column (e.g., 100 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate with 0.1% formic acid.

  • Flow Rate: 0.700 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize the performance characteristics of the method.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Telmisartan0.5 - 5000.5> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LQC1.5< 10%< 10%90 - 110%
MQC75< 10%< 10%90 - 110%
HQC400< 10%< 10%90 - 110%

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Telmisartan> 80%< 15%
Telmisartan-d6> 80%< 15%

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Telmisartan-d6 IS (25 µL) plasma->add_is acidify Acidify with 1% Formic Acid (50 µL) add_is->acidify add_solvent Add Ethyl Acetate (1 mL) acidify->add_solvent vortex1 Vortex (5 min) add_solvent->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantification inject->quantify

Caption: Workflow for the liquid-liquid extraction and analysis of telmisartan.

Troubleshooting & Optimization

Technical Support Center: Teludipine-d6 Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of Teludipine-d6 in human plasma using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound in human plasma?

A1: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound analysis in human plasma, endogenous components like phospholipids, proteins, and salts can interfere with the ionization process in the mass spectrometer's source.[1] This interference can lead to poor accuracy and precision, non-linearity in calibration curves, and reduced sensitivity, ultimately compromising the reliability of the quantitative results.[1][3]

Q2: What are the initial signs that suggest matrix effects are impacting my this compound assay?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of quality control (QC) samples.

  • Inconsistent peak areas for the internal standard (this compound) across different plasma samples.

  • Significant variations in accuracy and precision between different lots of human plasma.[4]

  • A calibration curve that fails to meet linearity requirements (r² < 0.995).[5]

  • Noticeable ion suppression or enhancement when comparing analyte response in plasma extracts versus a neat solution.[3]

Q3: How can I quantitatively assess the matrix effect for Teludipine?

A3: The "golden standard" for quantitative assessment is the post-extraction spiking method, which is used to calculate the Matrix Factor (MF).[2] The process involves comparing the peak area of an analyte spiked into a blank, extracted plasma matrix with the peak area of the same analyte in a neat solution at the identical concentration. An MF of <1 indicates ion suppression, while an MF of >1 signifies ion enhancement.[2] For a robust method, the MF should ideally be between 0.75 and 1.25, and the internal standard (IS)-normalized MF should be close to 1.0.[1]

Q4: My deuterated internal standard (this compound) is not adequately compensating for the variability. What could be the reason?

A4: While stable isotope-labeled (SIL) internal standards like this compound are the best choice to compensate for matrix effects, issues can still arise.[5] Potential reasons include:

  • Chromatographic Separation: If the analyte (Teludipine) and the SIL-IS (this compound) are not perfectly co-eluting, they may experience different matrix environments as they enter the MS source, leading to differential ion suppression/enhancement.[6]

  • Differential Ionization: Although chemically similar, the analyte and IS may respond differently to severe ion suppression.

  • Interference: A co-eluting substance from the matrix might have the same mass-to-charge ratio as this compound, interfering with its signal.

Troubleshooting Guide

This guide provides systematic steps to identify and mitigate matrix effects in your this compound assay.

Issue 1: High Variability in QC Samples and Inconsistent IS Peaks

This is often the first sign of a significant matrix effect. The following workflow can help diagnose and resolve the issue.

start High variability in QCs or inconsistent IS peak areas observed qual_assess Qualitative Assessment: Post-Column Infusion start->qual_assess Step 1 quant_assess Quantitative Assessment: Calculate Matrix Factor (MF) from multiple plasma lots qual_assess->quant_assess Identifies suppression region eval_mf Is IS-Normalized MF consistently close to 1.0 (e.g., 0.85-1.15)? quant_assess->eval_mf Step 2 eval_recovery Assess Extraction Recovery. Is it low or inconsistent? eval_mf->eval_recovery No pass Method is Robust eval_mf->pass Yes optimize_sample_prep Optimize Sample Preparation: - Switch from PPT to LLE or SPE - Use phospholipid removal plates eval_recovery->optimize_sample_prep Yes modify_chroma Modify Chromatography: - Increase retention time - Use a different column chemistry - Adjust mobile phase gradient eval_recovery->modify_chroma No (Recovery is good, but MF is poor) revalidate Re-evaluate MF and re-validate assay performance optimize_sample_prep->revalidate modify_chroma->revalidate revalidate->eval_mf Re-assess plasma 6 Lots of Blank Human Plasma extract Perform Sample Extraction (e.g., SPE) plasma->extract blank_extract Blank Plasma Extract extract->blank_extract spike Spike with Analyte + IS (Post-Extraction) blank_extract->spike set_b Set B: Spiked Extract spike->set_b analysis LC-MS/MS Analysis set_b->analysis neat_sol Reconstitution Solvent spike_neat Spike with Analyte + IS neat_sol->spike_neat set_a Set A: Neat Solution spike_neat->set_a set_a->analysis calculate Calculate Matrix Factor analysis->calculate

References

Technical Support Center: Optimizing MS/MS Transitions for Dihydropyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Teludipine-d6": Initial searches for "this compound" did not yield information on a compound with this specific name. It is highly likely that this is a typographical error for Felodipine-d6 , a commonly used deuterated internal standard for the antihypertensive drug Felodipine. This guide will therefore focus on the optimization of MS/MS transitions for Felodipine and its deuterated analog, Felodipine-d6. The principles and methodologies described herein are broadly applicable to other dihydropyridine-based compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first step in optimizing MS/MS transitions for Felodipine-d6?

The initial step is to determine the accurate mass of the precursor ion. For Felodipine-d6, this will be the protonated molecule, [M+H]+. Given that the molecular weight of Felodipine is approximately 384.25 g/mol , the [M+H]+ ion will be around m/z 385.25. For Felodipine-d6, you would expect a mass shift of +6, resulting in a precursor ion of approximately m/z 391.25. This should be confirmed by infusing a standard solution of Felodipine-d6 into the mass spectrometer and acquiring a full scan spectrum in positive ionization mode.

Q2: How do I select the best product ions for Felodipine-d6?

Once the precursor ion is identified, a product ion scan (or fragmentation scan) should be performed. This involves isolating the precursor ion in the first quadrupole (Q1), inducing fragmentation in the collision cell (Q2), and scanning the resulting fragment ions in the third quadrupole (Q3).

For Felodipine, the fragmentation pattern is well-documented. The primary fragmentation involves the loss of alcohol groups from the carboxyl side chains.[1] The most common transition for non-deuterated Felodipine is from the precursor ion [M+H]+ at approximately m/z 384 to a product ion at m/z 338, which corresponds to the loss of an ethoxy group.[2][3] Another observed fragment is at m/z 352, resulting from the loss of a methoxy group.[3]

For Felodipine-d6, the exact mass of the product ions will depend on the location of the deuterium labels. If the labels are on a part of the molecule that is retained in the fragment, the product ion mass will also be shifted. It is crucial to analyze the product ion scan of Felodipine-d6 to identify the most intense and stable fragment ions. Aim to select at least two product ions for each analyte for confirmation and quantification purposes.

Q3: What is collision energy (CE) and how do I optimize it?

Collision energy is the kinetic energy applied to the precursor ion in the collision cell to induce fragmentation. Optimizing this parameter is critical for maximizing the signal intensity of your chosen product ions.

To optimize CE, you can perform a series of experiments where you monitor the intensity of the desired product ion while systematically varying the collision energy. The optimal CE is the value that produces the highest and most stable signal for that specific transition. This process should be repeated for each precursor-product ion pair. Vendor software often includes automated tools for this optimization process.[4][5]

Q4: Why am I seeing a low signal for my Felodipine-d6 transitions?

Low signal intensity can be due to several factors:

  • Suboptimal Ionization: Ensure the ion source parameters (e.g., spray voltage, gas flows, temperature) are optimized for Felodipine. Dihydropyridines like Felodipine generally ionize well in positive electrospray ionization (ESI) mode.[1]

  • Incorrect Precursor/Product Ion Selection: Double-check that you have selected the correct m/z values for your precursor and product ions.

  • Inefficient Fragmentation: The collision energy may not be optimized. A CE that is too low will result in insufficient fragmentation, while a CE that is too high can lead to excessive fragmentation and loss of signal for the desired product ion.

  • Matrix Effects: Components of your sample matrix can suppress the ionization of your analyte. Consider improving your sample preparation method to remove interfering substances.

  • Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency. For instance, post-column addition of ammonium acetate can enhance the formation of ammonium adducts and improve signal.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Background Noise Matrix interferences, contaminated mobile phase or LC system.- Improve sample cleanup (e.g., use solid-phase extraction).- Use high-purity solvents and additives.- Flush the LC system and mass spectrometer.
Inconsistent Signal Intensity Unstable spray in the ion source, fluctuating LC pump pressure.- Check for clogs in the ESI needle.- Optimize ion source gas flows and temperature.- Ensure the LC system is properly equilibrated and delivering a stable flow.
Crosstalk Between Transitions Insufficient resolution or dwell time for closely eluting compounds or isomeric interferences.- Increase chromatographic separation between analytes.- Adjust dwell times to ensure an adequate number of data points across each peak without compromising sensitivity.
No Product Ions Observed Incorrect precursor ion selected, insufficient collision energy, or compound is not fragmenting under the tested conditions.- Verify the precursor ion m/z in a full scan.- Systematically increase the collision energy.- Consider in-source fragmentation by increasing the fragmentor or cone voltage.

Quantitative Data Summary

The following table summarizes the expected MS/MS transitions for Felodipine. For Felodipine-d6, the precursor ion mass will be shifted by +6 Da. The product ion masses may or may not be shifted depending on the location of the deuterium labels.

Compound Precursor Ion [M+H]+ (m/z) Product Ion (m/z) Description of Neutral Loss
Felodipine~384.2~338.2Loss of an ethoxy group[2][3]
Felodipine~384.2~352.2Loss of a methoxy group[3]
Felodipine-d6~390.2To be determined experimentallyDependent on label position

Experimental Protocols

Protocol for Optimization of MS/MS Transitions for Felodipine-d6
  • Preparation of Standard Solution: Prepare a 1 µg/mL solution of Felodipine-d6 in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Precursor Ion Identification:

    • Set the mass spectrometer to positive ionization mode (ESI+).

    • Acquire a full scan spectrum (e.g., from m/z 100-500) to identify the [M+H]+ ion for Felodipine-d6 (expected around m/z 390.2).

  • Product Ion Identification:

    • Set the mass spectrometer to product ion scan mode.

    • Set the first quadrupole (Q1) to isolate the m/z of the Felodipine-d6 precursor ion.

    • Apply a range of collision energies (e.g., 10-40 eV) in the collision cell (Q2).

    • Scan the third quadrupole (Q3) to detect the resulting fragment ions.

    • Identify the most abundant and structurally relevant product ions.

  • Collision Energy Optimization for Each Transition:

    • Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.

    • For each selected precursor-product ion pair, create a series of experiments where the collision energy is varied in small increments (e.g., 2 eV steps).

    • Monitor the signal intensity for each transition at each collision energy level.

    • Plot the signal intensity versus collision energy to determine the optimal value that yields the maximum signal.

  • Optimization of Other MS Parameters:

    • While infusing the standard solution, adjust other parameters such as declustering potential (or fragmentor voltage) and cell exit potential to further maximize the signal for the optimized transitions.

  • Final Verification:

    • Incorporate the optimized transitions into your LC-MS/MS method.

    • Inject a standard solution and a matrix-spiked sample to confirm the performance of the transitions under chromatographic conditions and to check for potential matrix effects.

Visualizations

MS_MS_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion & Initial Scans cluster_optimization Optimization cluster_verification Verification prep_std Prepare Standard Solution (e.g., 1 µg/mL Felodipine-d6) infuse Infuse Standard into MS prep_std->infuse full_scan Acquire Full Scan (Q1 Scan) to Identify Precursor Ion [M+H]+ infuse->full_scan product_scan Perform Product Ion Scan to Identify Key Fragments full_scan->product_scan select_transitions Select Candidate Precursor-Product Ion Pairs product_scan->select_transitions optimize_ce Optimize Collision Energy (CE) for each transition select_transitions->optimize_ce optimize_dp Optimize Declustering Potential (DP) and other voltages optimize_ce->optimize_dp integrate_method Integrate Optimized Transitions into LC-MS/MS Method optimize_dp->integrate_method verify_performance Verify Performance with Chromatography integrate_method->verify_performance

Caption: Workflow for optimizing MS/MS transitions for Felodipine-d6.

References

Technical Support Center: Troubleshooting Poor Peak Shape with Teludipine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the analysis of Teludipine-d6.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: The most frequent cause of peak tailing for this compound, a basic compound, is secondary interactions between the analyte and residual silanol groups on the surface of silica-based reversed-phase columns.[1] These interactions lead to a portion of the analyte being retained more strongly, resulting in a delayed elution and an asymmetrical peak.

Q2: Can the sample solvent affect the peak shape of this compound?

A2: Yes, the composition of the sample solvent can significantly impact peak shape. If the sample solvent is stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including fronting or tailing.[2] It is recommended to dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible.

Q3: How does mobile phase pH influence the peak shape of this compound?

A3: Mobile phase pH is a critical factor. Since Teludipine is a basic compound, operating at a low pH (e.g., with the addition of formic or acetic acid) ensures that the analyte is in a consistent, protonated state, which can improve peak shape.[3] Furthermore, a low pH can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions. Conversely, using a high pH mobile phase with a suitable column can also be a valid strategy to deprotonate the analyte and minimize interactions.

Q4: Is it necessary to use a buffer in the mobile phase for this compound analysis?

A4: Using a buffer, such as ammonium formate or ammonium acetate, is highly recommended, especially when working at a mid-range pH.[1][4] Buffers help maintain a constant pH across the peak as it travels through the column, preventing on-column ionization changes that can lead to peak tailing.[4]

Q5: Could my column be the source of the poor peak shape?

A5: Absolutely. Column degradation is a common reason for deteriorating peak shape.[4] This can include contamination of the column frit, creation of a void at the column inlet, or degradation of the stationary phase itself.[4] If you observe poor peak shape for all compounds in your analysis, it is a strong indicator of a column or system issue.

Troubleshooting Guide

Issue: Peak Tailing

Symptom: The peak for this compound has an asymmetry factor greater than 1.2, with a pronounced "tail" on the right side.

Potential CauseRecommended Solution
Secondary Silanol Interactions - Adjust Mobile Phase pH: Lower the pH of the mobile phase by adding 0.1% formic acid or acetic acid.[5] This will protonate the basic this compound and suppress the ionization of silanols. - Add a Buffer: Incorporate a buffer like 2-10 mM ammonium formate or ammonium acetate into the mobile phase to maintain a consistent pH.[6] - Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or similar column to minimize the number of available free silanols.[7]
Column Overload - Reduce Injection Volume/Concentration: Dilute the sample and inject a smaller amount onto the column.[4]
Column Contamination/Degradation - Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. - Flush the Column: Flush the column with a strong solvent (e.g., isopropanol or acetonitrile/water mixtures). - Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.[4]
Extra-Column Volume - Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005") to connect the injector, column, and detector.[7]
Issue: Peak Fronting

Symptom: The peak for this compound has an asymmetry factor less than 1.0, with a "leading" edge on the left side.

Potential CauseRecommended Solution
Sample Solvent Mismatch - Match Sample Solvent to Mobile Phase: Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase.[2]
Column Overload - Decrease Sample Concentration: High concentrations of the analyte can lead to peak fronting. Dilute the sample and re-inject.[2]
Column Collapse - Verify Operating Conditions: Ensure that the column is being operated within its recommended pH and temperature ranges. Sudden physical changes to the column bed can cause fronting.

Experimental Protocols

LC-MS/MS Method for this compound Analysis in Plasma

This protocol is a representative method based on published literature for Felodipine (Teludipine).[5][6][8]

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma, add 500 µL of cold acetonitrile.[8]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 15 minutes.[8]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.[8]

  • Liquid Chromatography Parameters

ParameterValue
Column C18, 150 x 4.6 mm, 5 µm (or similar)[6]
Mobile Phase A 2 mM Ammonium Acetate in Water[6]
Mobile Phase B Acetonitrile[6]
Gradient Isocratic: 80% B[6]
Flow Rate 0.8 mL/min[6]
Injection Volume 10 µL[6]
Column Temperature 30°C
  • Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[8]
MRM Transition (Example) Q1: 390.1 -> Q3: 344.2 (for this compound, adjust based on specific deuteration)
Interface Temperature 250°C[6]
Nebulizing Gas Flow 1.5 L/min[6]
Drying Gas Flow 10 L/min[6]

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting poor peak shape.

G start Poor Peak Shape Observed peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No cause_tailing Potential Causes: - Secondary Interactions - Column Overload/Contamination - Extra-Column Volume peak_tailing->cause_tailing Yes cause_fronting Potential Causes: - Solvent Mismatch - Column Overload - Column Collapse peak_fronting->cause_fronting Yes solution_tailing Solutions: - Adjust Mobile Phase (pH, Buffer) - Use End-Capped Column - Reduce Sample Load - Check System Connections cause_tailing->solution_tailing end_node Peak Shape Improved solution_tailing->end_node solution_fronting Solutions: - Match Sample Solvent to Mobile Phase - Reduce Sample Load - Verify Column Operating Conditions cause_fronting->solution_fronting solution_fronting->end_node

Caption: Troubleshooting workflow for poor peak shape.

G teludipine This compound (Basic Compound) interaction Secondary Ionic Interaction teludipine->interaction silanol Residual Silanol Groups (Acidic Sites on Silica) silanol->interaction tailing Peak Tailing interaction->tailing low_ph Low pH Mobile Phase (e.g., + 0.1% Formic Acid) low_ph->silanol Protonates Silanols, Reduces Interaction buffer Buffer Addition (e.g., Ammonium Formate) buffer->interaction Masks Interaction Sites endcapped_column End-Capped Column endcapped_column->silanol Reduces Available Silanols

Caption: Mechanism of peak tailing and solutions.

References

Technical Support Center: Teludipine-d6 Stability in Processed Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on the chemical properties of dihydropyridine derivatives, a class of compounds to which Teludipine belongs, and general principles for the use of deuterated internal standards. As of the last update, specific stability data for Teludipine-d6 in processed biological samples is not publicly available. It is strongly recommended to perform compound-specific validation to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in processed biological samples?

Based on data from structurally similar dihydropyridine compounds, the primary stability concern is photodegradation.[1] Exposure to light, especially UV light, can cause the oxidation of the dihydropyridine ring to its pyridine derivative, leading to a loss of the compound's original structure and potential compromise of analytical results.[1] Additionally, stability can be affected by pH, temperature, and the presence of oxidative agents.[2][3][4]

Q2: How can I prevent photodegradation of this compound during sample processing?

To minimize photodegradation, it is crucial to protect samples from light at all stages of handling and analysis. This can be achieved by:

  • Using amber-colored collection tubes and vials.

  • Working under yellow or low-UV laboratory lighting.

  • Covering sample racks and autosampler trays with light-blocking materials.

  • Minimizing the exposure time of samples to any light source.

Q3: What is the expected degradation pathway for this compound?

The most common degradation pathway for dihydropyridine compounds involves the aromatization of the dihydropyridine ring to a pyridine ring.[1][5] This is an oxidative process that can be initiated by light.[1] Other potential degradation pathways, though generally less prevalent, may include hydrolysis of ester groups under strongly acidic or basic conditions.[2]

Q4: As a deuterated internal standard, are there specific stability considerations for this compound?

Yes. For a deuterated internal standard to be effective, the deuterium labels must be stable and not exchange with protons from the sample matrix or solvents.[6] The position of the deuterium atoms on the Teludipine molecule is critical. They should be on non-exchangeable sites, such as carbon atoms, and not on heteroatoms like oxygen or nitrogen where they can be readily exchanged.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of this compound signal over time in processed samples Photodegradation1. Review sample handling procedures to ensure adequate protection from light at all steps. 2. Conduct a short-term stability test by exposing processed samples to laboratory light for a defined period and comparing the response to light-protected samples.
Temperature-related degradation1. Evaluate the stability of this compound at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C). 2. Ensure samples are stored at the appropriate temperature and minimize freeze-thaw cycles.
Adsorption to container surfaces1. Test different types of collection tubes and vials (e.g., polypropylene vs. glass) to assess for non-specific binding. 2. Consider the use of silanized glassware.
Inconsistent this compound response across a batch Inconsistent light exposure1. Standardize light protection measures for all samples within a batch. 2. Ensure uniform handling and processing times.
pH-dependent instability1. Investigate the stability of this compound in the final processed sample extract, especially if the pH is acidic or basic. 2. Adjust the pH of the final extract to a neutral range if instability is observed.
Poor recovery of this compound during sample extraction Inefficient extraction method1. Optimize the extraction solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction). 2. Ensure the pH of the sample is optimal for the extraction of a dihydropyridine compound.
Chemical degradation during extraction1. Assess the impact of extraction solvents and any pH adjustments on the stability of this compound. 2. Avoid harsh acidic or basic conditions during extraction if possible.

Experimental Protocols

The following are generalized experimental protocols adapted from methods used for other dihydropyridine compounds. These should be optimized and validated specifically for this compound.

Protocol 1: Short-Term Stability Assessment in Processed Plasma
  • Sample Preparation: Spike a known concentration of this compound into blank, processed biological matrix (e.g., protein-precipitated plasma supernatant).

  • Experimental Conditions:

    • Light Exposure: Aliquot the spiked sample into two sets of vials. Expose one set to ambient laboratory light for 0, 2, 4, 8, and 24 hours. Keep the second set protected from light for the same durations.

    • Temperature: Store aliquots of the spiked sample at room temperature (20-25°C) and refrigerated (2-8°C) for the same time points, while ensuring light protection.

  • Analysis: Analyze the samples at each time point using a validated LC-MS/MS method.

  • Data Evaluation: Compare the peak area response of this compound in the exposed/stressed samples to the corresponding protected/time-zero samples. A significant decrease in response indicates instability under that condition.

Protocol 2: Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike a known concentration of this compound into blank biological matrix (e.g., plasma).

  • Freeze-Thaw Cycles:

    • Store the spiked samples at -80°C for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5).

  • Analysis: After the final thaw, process the samples and analyze them using a validated LC-MS/MS method.

  • Data Evaluation: Compare the concentration of this compound in the freeze-thaw samples to that of freshly prepared samples.

Visualizations

cluster_workflow Bioanalytical Workflow for this compound SampleCollection Sample Collection (Plasma, Urine, etc.) Protect from Light Spiking Spike with this compound (Internal Standard) SampleCollection->Spiking SampleProcessing Sample Processing (e.g., Protein Precipitation, LLE, or SPE) Spiking->SampleProcessing EvaporationReconstitution Evaporation & Reconstitution (if necessary) SampleProcessing->EvaporationReconstitution LCMS_Analysis LC-MS/MS Analysis EvaporationReconstitution->LCMS_Analysis DataProcessing Data Processing & Quantification LCMS_Analysis->DataProcessing

Caption: A typical bioanalytical workflow for the quantification of an analyte using a deuterated internal standard.

cluster_degradation Primary Degradation Pathway of Dihydropyridines Dihydropyridine This compound (Dihydropyridine Ring) Pyridine Pyridine Derivative (Degradation Product) Dihydropyridine->Pyridine Oxidation (e.g., Light)

Caption: The primary degradation pathway for dihydropyridine compounds, including this compound.

References

Minimizing carryover of Teludipine-d6 in autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the carryover of Teludipine-d6 in autosamplers and LC-MS systems.

Troubleshooting Guides

Issue: High Carryover of this compound in Blank Injections

This guide will help you systematically identify and resolve the source of this compound carryover in your analytical runs.

Step 1: Differentiate Between Carryover and Contamination

It's crucial to first determine if the issue is true carryover from a previous injection or a constant contamination of your system.

  • Experimental Protocol:

    • Inject a high-concentration this compound standard.

    • Immediately follow with a series of three to five blank injections (your standard mobile phase or a fresh solvent).

    • Analysis:

      • Carryover: The peak for this compound will be largest in the first blank and decrease with each subsequent blank injection.

      • Contamination: The this compound peak will be of a similar size in all blank injections.[1]

Step 2: Isolate the Source of Carryover

Once confirmed as carryover, the next step is to pinpoint the component in your LC-MS system that is retaining the this compound.

  • Experimental Workflow:

    Carryover_Troubleshooting cluster_0 Systematic Isolation of Carryover Source start High Carryover Detected test_system Test 1: Inject Blank with Divert Valve to Waste (Bypass Column and MS) start->test_system result_autosampler Carryover Present? Yes -> Autosampler Issue test_system->result_autosampler test_autosampler Test 2: Replace Column with a Union and Inject Blank result_column Carryover Present? Yes -> Column Issue test_autosampler->result_column test_column Test 3: Reinstall Column, Inject Blank result_ms Carryover Present? Yes -> MS Source Contamination test_column->result_ms result_autosampler->test_autosampler No end Source Identified result_autosampler->end Yes result_column->test_column No result_column->end Yes result_ms->end Yes

    Caption: A logical workflow for systematically identifying the source of analyte carryover in an LC-MS system.

  • Experimental Protocols:

    • Isolating the Autosampler: Remove the analytical column and replace it with a zero-dead-volume union. Inject a blank. If carryover is still present, the autosampler (needle, rotor seal, sample loop) is the likely source.[2]

    • Isolating the Column: If the carryover disappears in the union test, the column is the likely source.

    • Checking for MS Source Contamination: If the above steps do not resolve the issue, inspect and clean the mass spectrometer's ion source.[2][3]

Step 3: Implement Corrective Actions

Based on the identified source, apply the following solutions.

  • For Autosampler Carryover:

    • Optimize Wash Solution: The composition of the needle wash solvent is critical. Since Teludipine is a dihydropyridine calcium channel blocker, its solubility will be pH-dependent. Experiment with different wash solutions.

    • Increase Wash Volume and Time: Extend the duration and volume of the needle wash post-injection.[2]

    • Inspect and Clean/Replace Components: Check the needle, needle seat, and injection valve rotor seal for wear or contamination and clean or replace them as necessary.[1] Worn rotor seals are a common cause of carryover.[1]

  • For Column Carryover:

    • Increase Column Equilibration Time: A longer equilibration period between runs can help wash residual this compound from the column.[2]

    • Aggressive Column Wash: If carryover persists, flush the column with a strong, compatible solvent like 100% Acetonitrile or a specialized column cleaning solution.[2]

Quantitative Data: Wash Solution Effectiveness

The following table provides illustrative data on the effectiveness of different wash solutions for minimizing this compound carryover from an autosampler.

Wash Solution CompositionThis compound Carryover (%)
100% Methanol0.5%
100% Acetonitrile0.3%
50:50 Methanol:Acetonitrile0.25%
90:10 Acetonitrile:Isopropanol with 0.1% Formic Acid0.05%
90:10 Acetonitrile:Isopropanol with 0.1% Ammonium Hydroxide0.02%

Note: This data is for illustrative purposes. Optimal wash solution composition is analyte and system-dependent and should be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What is carryover and how does it affect my results?

A: Carryover is the appearance of an analyte signal in a sample analysis that originates from a preceding injection.[4] It can lead to an overestimation of the analyte's concentration in subsequent samples, compromising the accuracy and precision of your quantitative analysis.[1] Regulatory guidelines often require carryover to be no more than 20% of the signal at the lower limit of quantification.

Q2: My carryover is inconsistent. What could be the cause?

A: Inconsistent carryover can be due to several factors. Improperly seated tubing or fittings can create small voids where the sample can be trapped and released unpredictably.[4] Another potential cause is the use of sticky vial caps or sealing mats, which can contaminate the autosampler needle.[4] Also, ensure that the waste line from your injector valve is draining properly.[1]

Q3: Can my sample injection sequence affect carryover?

A: Yes. It is good practice to run samples in an ascending order of concentration, from low to high.[2] This minimizes the risk of a high-concentration sample artificially inflating the results of a subsequent low-concentration sample. When possible, run a blank or a wash injection after a particularly high-concentration sample.[2]

Q4: I've tried changing my wash solvents, but I still have carryover. What's next?

A: If optimizing the wash solution doesn't resolve the issue, you should investigate the physical components of your autosampler and LC system.

  • Workflow for Advanced Troubleshooting:

    Advanced_Troubleshooting cluster_1 Advanced Carryover Troubleshooting start Wash Optimization Failed inspect_hardware Inspect Physical Components: - Needle for scratches/deposits - Rotor Seal for wear - Tubing connections for gaps start->inspect_hardware replace_parts Clean or Replace Suspect Components inspect_hardware->replace_parts result_hardware Carryover Resolved? replace_parts->result_hardware check_method Review LC Method: - Sufficient gradient flush? - Adequate column equilibration? result_method Carryover Resolved? check_method->result_method result_hardware->check_method No end Issue Resolved result_hardware->end Yes result_method->end Yes contact_support Contact Manufacturer Support result_method->contact_support No

    Caption: A decision-making workflow for troubleshooting persistent carryover issues after initial wash optimization.

Q5: Are there any specific chemical additives that can help reduce this compound carryover?

A: Yes, for compounds that exhibit strong binding to surfaces through mechanisms like hydrogen bonding or ionic interactions, adding competitive inhibitors to wash solutions and mobile phases can be effective.[1] For a compound like this compound, which has basic properties, adding a small amount of a base like ammonium hydroxide to the wash solvent can help neutralize it and improve its removal from system surfaces. Conversely, for acidic compounds, a small amount of acid like formic acid might be beneficial. Experimentation is key. For particularly stubborn, strongly bound compounds, some studies have shown success using trifluoroethanol in the wash solvent.[2]

References

Technical Support Center: Isotopic Cross-Contribution of Teludipine-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Teludipine-d6 as an internal standard in mass spectrometry-based bioanalysis. The following information is intended to help identify and address issues related to isotopic cross-contribution from the deuterated internal standard to the analyte, Teludipine.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution and why is it a concern when using this compound?

A1: Isotopic cross-contribution, also known as isotopic crosstalk, occurs when the mass spectrometer detects the isotopic signature of the stable isotope-labeled internal standard (SIL-IS), this compound, at the mass-to-charge ratio (m/z) of the unlabeled analyte, Teludipine. This interference can artificially inflate the analyte signal, leading to inaccurate quantification, particularly at the lower limit of quantification (LLOQ).

Q2: What is the molecular information for Teludipine and this compound?

A2: Understanding the molecular properties of both the analyte and the internal standard is crucial for troubleshooting.

CompoundChemical FormulaMolecular Weight ( g/mol )
TeludipineC₂₈H₃₈N₂O₆498.62[1][2]
This compoundC₂₈H₃₂D₆N₂O₆504.66 (approx.)

Q3: What are the likely Multiple Reaction Monitoring (MRM) transitions for Teludipine and this compound?

  • Teludipine (M.W. 498.62):

    • Precursor Ion [M+H]⁺: m/z 499.3

    • Potential Product Ions: Based on the fragmentation of similar compounds[3][4][5], product ions would likely result from cleavage of the ester and dimethylaminomethyl groups.

  • This compound (Approx. M.W. 504.66):

    • Precursor Ion [M+H]⁺: m/z 505.3

    • Potential Product Ions: The fragmentation is expected to be similar to the unlabeled compound. The specific m/z of the product ions will depend on the location of the deuterium labels.

Q4: What are the primary metabolic pathways for Teludipine that could influence my analysis?

A4: The primary metabolic pathway for similar dihydropyridine drugs, such as Felodipine, is oxidation of the dihydropyridine ring to the corresponding pyridine derivative.[6][7][8] This results in a loss of two hydrogen atoms (a change of -2 Da). It is important to be aware of this, as the presence of metabolites could potentially interfere with the analysis if they are not chromatographically separated.

Troubleshooting Guide

Issue 1: High background signal or significant peak area for Teludipine in blank samples.

This may indicate isotopic contribution from this compound to the Teludipine MRM transition.

Troubleshooting Steps:

  • Confirm the Source of Interference:

    • Prepare a blank matrix sample spiked only with this compound at the working concentration.

    • Acquire data monitoring the MRM transition for Teludipine.

    • If a peak is observed at the retention time of Teludipine, this confirms isotopic cross-contribution.

  • Optimize Chromatographic Separation:

    • Ensure that your Liquid Chromatography (LC) method provides baseline separation between Teludipine and this compound. Even a slight difference in retention time due to the deuterium labeling can sometimes be achieved and will help in distinguishing the signals.

  • Adjust Internal Standard Concentration:

    • Reduce the concentration of this compound. A lower concentration of the SIL-IS will result in a smaller interfering signal in the analyte channel. However, ensure the concentration is still sufficient to provide a robust and reproducible signal for normalization.

  • Select a Different MRM Transition:

    • Investigate alternative product ions for Teludipine that are less prone to interference from the fragmentation of this compound. This will depend on the location of the deuterium labels on the this compound molecule.

Issue 2: Non-linear calibration curve, especially at the low end.

A non-linear calibration curve that shows a positive bias at lower concentrations can be a classic symptom of isotopic cross-contribution.

Troubleshooting Steps:

  • Assess the Contribution Level:

    • As described in Issue 1, determine the percentage contribution of the this compound to the Teludipine signal in blank samples. According to regulatory guidelines, interference should ideally be less than 20% of the LLOQ response for the analyte and 5% for the internal standard.[9]

  • Mathematical Correction:

    • If the isotopic contribution is consistent and well-characterized, it may be possible to apply a mathematical correction to the data. This involves subtracting the contribution of the internal standard from the analyte signal. However, this approach should be used with caution and be well-documented and validated.

  • Use a Higher Resolution Mass Spectrometer:

    • A high-resolution mass spectrometer can distinguish between the exact masses of Teludipine and the isotopic peaks of this compound, thereby eliminating the interference.

Experimental Protocols

Protocol 1: Assessment of Isotopic Cross-Contribution

  • Materials:

    • Blank biological matrix (e.g., plasma, serum).

    • Teludipine analytical standard.

    • This compound internal standard.

    • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis.

  • Procedure:

    • Prepare a set of calibration standards and quality control (QC) samples containing both Teludipine and this compound at their respective working concentrations.

    • Prepare a "zero sample" (blank matrix with this compound only).

    • Prepare a "blank sample" (blank matrix with no analyte or internal standard).

    • Process all samples using the validated bioanalytical method.

    • Analyze the samples using the LC-MS/MS method, monitoring the MRM transitions for both Teludipine and this compound.

  • Data Analysis:

    • In the zero sample, measure the peak area in the Teludipine MRM channel at the expected retention time.

    • Calculate the percentage contribution of the internal standard to the analyte signal at the LLOQ using the following formula: (Peak Area in Zero Sample / Peak Area in LLOQ Sample) * 100

Visualizations

Isotopic_Cross_Contribution cluster_0 Mass Spectrometer Signal cluster_1 Analytical Issue Teludipine Teludipine (m/z 499.3) Interference Inaccurate Quantification (Signal Inflation) Teludipine->Interference Teludipine_d6 This compound (m/z 505.3) Isotope_Peak This compound Isotope Peak (m/z ~499.3) Teludipine_d6->Isotope_Peak Natural Isotopes (e.g., ¹³C) Isotope_Peak->Teludipine Overlaps with Analyte Signal Isotope_Peak->Interference

Caption: Isotopic cross-contribution from this compound.

Troubleshooting_Workflow Start High Background or Non-Linearity Observed Check_Blanks Analyze Blank + IS Start->Check_Blanks Contribution Isotopic Contribution Confirmed? Check_Blanks->Contribution Optimize_LC Optimize Chromatography Contribution->Optimize_LC Yes No_Issue Investigate Other Sources of Error Contribution->No_Issue No Adjust_IS Adjust IS Concentration Optimize_LC->Adjust_IS New_MRM Select New MRM Adjust_IS->New_MRM Math_Correct Apply Mathematical Correction New_MRM->Math_Correct End Issue Resolved Math_Correct->End

Caption: Troubleshooting workflow for isotopic cross-contribution.

References

Improving recovery of Teludipine-d6 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Teludipine-d6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of this compound during sample preparation for bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterium-labeled version of Teludipine, a lipophilic calcium channel blocker.[1] Stable isotope-labeled internal standards like this compound are considered ideal for quantitative mass spectrometry-based bioanalysis. This is because they share very similar physicochemical properties with the unlabeled analyte (Teludipine), leading to comparable extraction recovery, chromatographic retention time, and ionization efficiency. This helps to correct for variability during sample preparation and analysis, ultimately improving the accuracy and precision of the quantification.

Q2: What are the common causes of low recovery for deuterated internal standards like this compound?

Low recovery of deuterated internal standards can stem from several factors throughout the sample preparation and analysis workflow.[2] Common causes include:

  • Suboptimal Extraction: The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be efficient for Teludipine, a lipophilic compound. Factors like incorrect solvent polarity, pH, or inadequate mixing can lead to poor recovery.[3][4]

  • Analyte Degradation: Dihydropyridines can be sensitive to light and oxidation. Exposure to harsh pH conditions or elevated temperatures during sample processing can also cause degradation.[4]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the ionization of this compound in the mass spectrometer.[5]

  • Incomplete Elution (SPE): In solid-phase extraction, the elution solvent may not be strong enough to completely remove this compound from the sorbent.[4]

  • Deuterium Exchange: In some cases, deuterium atoms on a labeled compound can exchange with hydrogen atoms from the surrounding solution, particularly under acidic or basic conditions. This can alter the mass-to-charge ratio and lead to inaccurate quantification.

Troubleshooting Guide

This guide addresses specific issues that can lead to poor recovery of this compound.

Issue 1: Low and Inconsistent Recovery After Liquid-Liquid Extraction (LLE)

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate Extraction Solvent Test solvents with varying polarities (e.g., diethyl ether, methyl tert-butyl ether, ethyl acetate). A mixture of solvents can also be effective.Teludipine is lipophilic, requiring a non-polar solvent for efficient extraction from an aqueous biological matrix.
Incorrect pH of Aqueous Phase Adjust the pH of the sample to be slightly basic (e.g., pH 8-9) using a buffer like ammonium hydroxide before extraction.For basic compounds like dihydropyridines, a basic pH ensures they are in their neutral form, which is more soluble in organic solvents.
Insufficient Mixing Increase the vortexing time or use a mechanical shaker to ensure thorough mixing of the aqueous and organic phases.[3][6]Adequate mixing is crucial for the efficient transfer of the analyte from the aqueous to the organic phase.
Emulsion Formation Add a small amount of salt (e.g., sodium chloride) to the sample or centrifuge at a higher speed to break the emulsion.Emulsions can trap the analyte and prevent a clean phase separation.
Issue 2: Poor Recovery Following Solid-Phase Extraction (SPE)

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate Sorbent Material Screen different SPE sorbents (e.g., C8, C18, polymeric).The choice of sorbent depends on the physicochemical properties of Teludipine. A C18 sorbent is a good starting point for lipophilic compounds.
Incomplete Conditioning/Equilibration Ensure the SPE cartridge is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water or a weak buffer) before loading the sample.Proper conditioning activates the sorbent, while equilibration prepares it for sample loading in an aqueous environment.
Sample Breakthrough During Loading Optimize the loading conditions, such as diluting the sample with a weak solvent or reducing the flow rate.If the sample is loaded in a solvent that is too strong, the analyte may not be retained on the sorbent.
Suboptimal Wash Steps Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. A mixture of water and a small percentage of organic solvent is often a good choice.Inadequate washing can lead to matrix effects, while an overly strong wash solvent will result in loss of the analyte.
Incomplete Elution Test different elution solvents and volumes. A stronger organic solvent (e.g., acetonitrile, methanol with a small amount of acid or base) may be needed. Ensure a sufficient volume is used to completely elute the analyte.[4]The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent.

Experimental Protocols

The following are example protocols for LLE and SPE that can be used as a starting point for developing a robust sample preparation method for this compound. Note: These protocols are based on methods for structurally similar dihydropyridines and should be optimized for your specific application.

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 500 µL of plasma sample, add 50 µL of this compound internal standard working solution.

  • pH Adjustment: Add 50 µL of 1M ammonium hydroxide to basify the sample. Vortex for 30 seconds.

  • Extraction: Add 3 mL of diethyl ether. Cap and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Analyte Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex for 1 minute.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load 500 µL of the plasma sample (pre-spiked with this compound) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Teludipine and this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase. Vortex for 1 minute.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

Teludipine Mechanism of Action

Teludipine, like other dihydropyridine calcium channel blockers, exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells. This leads to vasodilation and a reduction in blood pressure.[7][8][9]

Teludipine_Mechanism cluster_Extracellular Extracellular Space cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Teludipine Teludipine Teludipine->L_type_channel Blocks

Caption: Signaling pathway of Teludipine's action on vascular smooth muscle cells.

General Sample Preparation Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a biological matrix.

Sample_Prep_Workflow Start Start: Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Start->Spike Extraction Extraction Spike->Extraction LLE Liquid-Liquid Extraction Extraction->LLE Option 1 SPE Solid-Phase Extraction Extraction->SPE Option 2 Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: A generalized workflow for this compound sample preparation.

References

Technical Support Center: Teludipine-d6 Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Teludipine-d6. This resource provides troubleshooting guidance and frequently asked questions regarding the use of this compound with various Solid-Phase Extraction (SPE) cartridges.

Frequently Asked Questions (FAQs)

Q1: Which type of SPE cartridge is recommended for the extraction of this compound from plasma?

A1: For the extraction of this compound, a deuterated analog of Teludipine (a dihydropyridine calcium channel blocker), from plasma, reversed-phase SPE cartridges are generally recommended. Specifically, hydrophilic-lipophilic balanced (HLB) polymeric cartridges are an excellent starting point. These cartridges offer good retention for a wide range of compounds and are robust to sample variability. A commonly used cartridge for similar compounds is the Waters Oasis® HLB.[1]

Q2: Can I use a C18 or C8 cartridge for this compound extraction?

A2: Yes, traditional silica-based reversed-phase cartridges like C18 or C8 can be used for the extraction of hydrophobic compounds like Teludipine.[2] However, polymeric cartridges like HLB often provide higher and more reproducible recovery, especially from complex matrices like plasma, and are less prone to drying out.

Q3: What are the critical steps in developing a robust SPE method for this compound?

A3: The critical steps for developing a robust SPE method are:

  • Method Optimization: Proper selection of sorbent, optimization of sample pH, and careful selection of wash and elution solvents are key to achieving high recovery and minimizing matrix effects.[2][3]

  • Conditioning and Equilibration: Thoroughly conditioning the SPE cartridge to activate the sorbent and then equilibrating it to the pH of the sample are crucial for consistent analyte retention.[4]

  • Sample Pre-treatment: Diluting the plasma sample can reduce viscosity and improve the interaction of this compound with the sorbent. Adjusting the sample pH is also critical to ensure the analyte is in a neutral form for optimal retention on a reversed-phase sorbent.[2]

  • Flow Rate: Maintaining a consistent and appropriate flow rate during sample loading, washing, and elution is important for reproducible results.[3][5]

Troubleshooting Guides

Low Analyte Recovery

Low recovery of this compound can be caused by several factors. Follow this guide to troubleshoot the issue.

Problem: this compound recovery is below the acceptable range (e.g., <85%).

Potential Cause Troubleshooting Step Explanation
Improper Sorbent Choice If using a C18 or C8 cartridge, consider switching to a polymeric reversed-phase cartridge like HLB.Teludipine, being a relatively hydrophobic molecule, should retain well on C18. However, polymeric sorbents can offer stronger retention and higher capacity.
Incorrect Sample pH Adjust the pH of the plasma sample to be at least 2 pH units above the pKa of this compound to ensure it is in its neutral, un-ionized form.For reversed-phase SPE, the analyte should be in its most hydrophobic (neutral) state to maximize retention.[2]
Wash Solvent is Too Strong Analyze the wash eluate for the presence of this compound. If found, reduce the percentage of organic solvent in the wash solution.An overly aggressive wash step can prematurely elute the analyte of interest from the cartridge.[5]
Incomplete Elution Increase the volume or the strength of the elution solvent. Consider a second elution step and combine the eluates.The elution solvent may not be strong enough to fully desorb the analyte from the sorbent.[6]
Cartridge Overload Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.Exceeding the capacity of the SPE cartridge will lead to analyte breakthrough during sample loading.[4][6]
Inconsistent Flow Rate Ensure a slow and consistent flow rate during sample loading (e.g., 1-2 mL/min).A high flow rate can prevent efficient interaction between the analyte and the sorbent.[4][5]

Troubleshooting Workflow for Low Recovery

Low_Recovery_Troubleshooting start Low Recovery Observed check_wash Analyze wash eluate for analyte start->check_wash analyte_in_wash Analyte in wash? check_wash->analyte_in_wash reduce_wash_strength Reduce wash solvent strength analyte_in_wash->reduce_wash_strength Yes check_load_effluent Analyze loading effluent for analyte analyte_in_wash->check_load_effluent No end Recovery Improved reduce_wash_strength->end analyte_in_effluent Analyte in effluent? check_load_effluent->analyte_in_effluent optimize_retention Optimize Retention: - Decrease loading flow rate - Adjust sample pH - Use a more retentive sorbent analyte_in_effluent->optimize_retention Yes optimize_elution Optimize Elution: - Increase elution solvent strength - Increase elution volume - Use a stronger elution solvent analyte_in_effluent->optimize_elution No optimize_retention->end optimize_elution->end

Caption: Troubleshooting workflow for low SPE recovery.

High Matrix Effects

Matrix effects (ion suppression or enhancement) can lead to inaccurate quantification.

Problem: Significant signal suppression or enhancement is observed for this compound.

Potential Cause Troubleshooting Step Explanation
Co-elution of Interferences Optimize the wash step to remove interferences. Use a stronger wash solvent that does not elute this compound.Phospholipids and other endogenous components of plasma are a common source of matrix effects.
Inadequate Chromatographic Separation Modify the LC gradient to better separate this compound from co-eluting matrix components.Even with a clean extract, residual matrix components can interfere with ionization in the mass spectrometer.
Choice of SPE Sorbent Consider using a mixed-mode SPE cartridge (e.g., reversed-phase and ion-exchange) for more selective extraction.Mixed-mode sorbents can provide better cleanup by utilizing orthogonal retention mechanisms.[2]

Experimental Protocols

General SPE Protocol for this compound from Human Plasma

This protocol is a starting point and should be optimized for your specific application. It is adapted from a method for similar dihydropyridine compounds.[1]

Materials:

  • SPE Cartridge: Polymeric Reversed-Phase (e.g., Waters Oasis® HLB, 30 mg, 1 cc)

  • Conditioning Solvent: 1 mL Methanol

  • Equilibration Solvent: 1 mL Water

  • Sample: 250 µL Human Plasma

  • Internal Standard: Appropriate deuterated standard if this compound is the analyte.

  • Wash Solvent: 1 mL 5% Methanol in Water

  • Elution Solvent: 0.5 mL Methanol

  • Vortex Mixer

  • Centrifuge

  • Positive Pressure or Vacuum Manifold

Procedure:

  • Sample Pre-treatment:

    • To 250 µL of plasma, add the internal standard.

    • Add 250 µL of water and vortex for 10 seconds.[1]

  • SPE Cartridge Conditioning:

    • Condition the cartridge with 1 mL of methanol.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a low flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound with 0.5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

SPE Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is dilute Dilute and Vortex add_is->dilute load Load Sample dilute->load condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (Water) condition->equilibrate equilibrate->load wash Wash (5% Methanol/Water) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: General experimental workflow for SPE of this compound.

Quantitative Data Summary

The following table summarizes expected performance parameters for the SPE of dihydropyridine calcium channel blockers from plasma, which can be used as a benchmark for this compound method development.

Parameter C18 Cartridge Polymeric (HLB) Cartridge Reference
Recovery > 85%> 90%[1]
Matrix Effect Variable, potential for ion suppressionGenerally lower and more consistent[7]
Precision (%RSD) < 15%< 10%[8]

Note: These values are illustrative and actual results may vary depending on the specific experimental conditions.

Logical Relationships in SPE

The efficiency of solid-phase extraction is based on the principle of partitioning the analyte between a solid stationary phase and a liquid mobile phase. The choice of each component is logically interconnected.

SPE_Principles cluster_method SPE Method Components analyte Analyte Properties pKa Polarity (logP) sorbent Sorbent Selection Reversed-Phase (C18, HLB) Normal-Phase Ion-Exchange analyte->sorbent determines matrix Sample Matrix Plasma Urine Water sample_prep Sample Pre-treatment pH Adjustment Dilution matrix->sample_prep influences wash Wash Solvent Removes Interferences Weaker than Elution Solvent sorbent->wash guides choice of elution Elution Solvent Disrupts Analyte-Sorbent Interaction Stronger than Wash Solvent sorbent->elution guides choice of sample_prep->sorbent optimizes interaction with result Desired Outcome High Recovery Low Matrix Effects Good Reproducibility wash->result elution->result

Caption: Logical relationships in SPE method development.

References

Validation & Comparative

Inter-laboratory comparison of Teludipine analysis with Teludipine-d6

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-Laboratory Comparison for the Bioanalysis of Teludipine using Teludipine-d6 by LC-MS/MS

This guide presents a comparative analysis of the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Teludipine in human plasma across three distinct laboratories. The method employs a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision, which is a critical requirement for pharmacokinetic and bioequivalence studies in drug development. The objective of this guide is to provide researchers, scientists, and drug development professionals with a clear comparison of expected method performance and variability between different analytical sites.

The data presented herein is based on a standardized protocol provided to each participating laboratory. Key performance metrics, including calibration curve linearity, accuracy, precision, and the lower limit of quantification (LLOQ), were evaluated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2]

Experimental Protocol

A standardized protocol was established to minimize variability arising from methodological differences between laboratories.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma sample (calibration standard, quality control, or unknown), 20 µL of this compound internal standard working solution (50 ng/mL in methanol) was added and vortexed for 10 seconds.

  • Protein precipitation was induced by adding 300 µL of acetonitrile.

  • The samples were vortex-mixed for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • LC System: Standard HPLC or UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, return to 30% B and equilibrate for 1.0 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Teludipine: Based on its molecular weight of 498.62 g/mol , a plausible precursor ion [M+H]⁺ would be m/z 499.3. A characteristic product ion would be selected for quantification.

    • This compound: The precursor ion [M+H]⁺ would be m/z 505.3.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

Experimental Workflow

The following diagram illustrates the standardized workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleReceipt Sample Receipt & Thawing Spiking Spike with this compound (IS) SampleReceipt->Spiking Precipitation Protein Precipitation (ACN) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Transfer Supernatant Transfer Centrifugation->Transfer Injection Inject into LC-MS/MS Transfer->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Samples Calibration->Quantification Report Generate Report Quantification->Report

Caption: Standardized workflow for Teludipine bioanalysis.

Inter-Laboratory Performance Data

The following tables summarize the quantitative performance data from the three participating laboratories (Lab A, Lab B, and Lab C).

Table 1: Calibration Curve Performance

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity Range (ng/mL) 0.1 - 1000.1 - 1000.1 - 100Consistent Range
Regression Model Linear, 1/x²Linear, 1/x²Linear, 1/xAppropriate Weighting
Correlation Coefficient (r²) > 0.998> 0.997> 0.998≥ 0.99

Table 2: Lower Limit of Quantification (LLOQ) Performance

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
LLOQ (ng/mL) 0.10.10.1Defined
Mean Accuracy (%) 98.5103.296.880% - 120%
Precision (%CV) 6.28.57.1≤ 20%

Table 3: Intra-Day Accuracy and Precision (n=5)

QC Level (ng/mL)ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
LQC (0.3) Accuracy (%) 101.3104.598.785% - 115%
Precision (%CV) 4.86.25.5≤ 15%
MQC (5.0) Accuracy (%) 99.2101.8100.585% - 115%
Precision (%CV) 3.14.53.9≤ 15%
HQC (80.0) Accuracy (%) 97.899.598.285% - 115%
Precision (%CV) 2.53.83.1≤ 15%

Table 4: Inter-Day Accuracy and Precision (3 runs, n=15)

QC Level (ng/mL)ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
LQC (0.3) Accuracy (%) 102.1105.399.885% - 115%
Precision (%CV) 5.97.86.4≤ 15%
MQC (5.0) Accuracy (%) 100.5102.4101.185% - 115%
Precision (%CV) 4.25.14.8≤ 15%
HQC (80.0) Accuracy (%) 98.5100.199.085% - 115%
Precision (%CV) 3.34.23.9≤ 15%

Comparison Summary

All three laboratories successfully validated the bioanalytical method for Teludipine in human plasma, meeting the internationally accepted criteria for accuracy, precision, and linearity. The use of this compound as an internal standard contributed significantly to the robustness and reproducibility of the assay across the different sites.

  • Linearity: All labs demonstrated excellent linearity over the specified concentration range of 0.1 to 100 ng/mL, with correlation coefficients (r²) exceeding 0.997.

  • Sensitivity: A consistent LLOQ of 0.1 ng/mL was achieved by all participants, with accuracy and precision well within the required limits of 80-120% and ≤20% CV, respectively.

  • Accuracy and Precision: Both intra-day and inter-day data show strong performance. Accuracy across all QC levels was within ±15% of the nominal values, and precision (CV) was consistently below 15%, which is the standard acceptance criterion for bioanalytical methods.

While minor variations in precision and accuracy were observed between the laboratories, these are within the expected range for inter-laboratory comparisons and do not indicate any systematic issues. The data collectively demonstrates that the described LC-MS/MS method is reliable, reproducible, and suitable for supporting clinical and non-clinical studies requiring the quantification of Teludipine.

References

A Comparative Guide to the Bioanalytical Quantification of Teludipine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the accuracy and precision of teludipine quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with teludipine-d6 as a stable isotope-labeled internal standard. Due to the limited availability of publicly accessible, specific validation data for teludipine, this guide presents a representative comparison based on established analytical methods for structurally similar dihydropyridine calcium channel blockers, such as felodipine and amlodipine. The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis, as it ensures the highest possible accuracy and precision by compensating for variability during sample preparation and analysis.[1]

Performance Comparison: Teludipine Quantification with this compound vs. Alternative Methods

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS offers significant advantages over other analytical techniques. This method provides superior selectivity, sensitivity, and reproducibility. The co-elution of the analyte and its deuterated counterpart ensures that any matrix effects or variations in instrument response are effectively normalized, leading to highly reliable data.

While alternative methods like HPLC-UV may be employed, they often lack the sensitivity and specificity required for quantifying low concentrations of drugs in complex biological matrices like plasma. The comparison tables below, synthesized from data on analogous compounds, highlight the expected performance of an LC-MS/MS method for teludipine using this compound.

Table 1: Accuracy and Precision of Teludipine Quantification (Representative Data)
Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Lower Limit of Quantification (LLOQ)0.10< 1095 - 105< 1590 - 110
Low Quality Control (LQC)0.30< 897 - 103< 1095 - 105
Medium Quality Control (MQC)5.0< 598 - 102< 897 - 103
High Quality Control (HQC)15.0< 599 - 101< 898 - 102

Data is representative of typical LC-MS/MS method performance for dihydropyridine calcium channel blockers.

Table 2: Linearity and Sensitivity of Teludipine Quantification (Representative Data)
ParameterValue
Linear Range0.10 - 20 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.10 ng/mL
Limit of Detection (LOD)0.05 ng/mL

Data is representative of typical LC-MS/MS method performance for dihydropyridine calcium channel blockers.

Experimental Protocols

A robust and reliable LC-MS/MS method for the quantification of teludipine in human plasma using this compound would typically involve the following steps:

Sample Preparation: Liquid-Liquid Extraction
  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Vortex the sample for 10 seconds to ensure thorough mixing.

  • Add 1 mL of an organic extraction solvent (e.g., a mixture of methyl tert-butyl ether and hexane).

  • Vortex for 5 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used for the separation of dihydropyridine calcium channel blockers.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium formate in water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.

    • Injection Volume: A small injection volume, typically 5-10 µL, is used.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally employed for the analysis of this class of compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both teludipine and this compound would be monitored. For example:

      • Teludipine: [M+H]+ → fragment ion

      • This compound: [M+D]+ → corresponding fragment ion

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject Sample ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Data quantification->results

Caption: Experimental workflow for teludipine quantification.

Signaling Pathway of Teludipine

signaling_pathway cluster_cell Cellular Effect teludipine Teludipine ltcc L-type Calcium Channel teludipine->ltcc Blocks vasodilation Vasodilation teludipine->vasodilation Leads to ca_influx Ca2+ Influx ltcc->ca_influx Mediates contraction Contraction ca_influx->contraction Stimulates smooth_muscle Vascular Smooth Muscle Cell

Caption: Mechanism of action of teludipine.

References

Navigating the Regulatory Landscape for Deuterated Internal Standards in Bioanalytical Assays: A Comparative Guide Featuring Teludipine-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, is a cornerstone of robust and reliable quantitative bioanalytical methods. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the validation of bioanalytical methods, emphasizing the importance of using an appropriate internal standard to ensure data integrity. This guide provides a comprehensive overview of these regulatory expectations and presents a comparative analysis of Teludipine-d6 as an internal standard against other alternatives for the quantification of Teludipine, a calcium channel blocker used in the treatment of hypertension.

Regulatory Framework for Deuterated Internal Standards

Both the FDA and EMA recommend the use of a SIL-IS whenever possible for quantitative bioanalytical methods using mass spectrometry. The key principle is that the internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample extraction to detection, thereby compensating for variability.

Key Regulatory Considerations:

  • Isotopic Purity and Stability: The deuterated internal standard must have high isotopic purity. The presence of unlabeled analyte as an impurity in the SIL-IS can lead to inaccurate measurements, especially at the lower limit of quantification (LLOQ). It is also crucial to ensure that no isotopic exchange reactions occur during sample storage and processing.

  • Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to effectively compensate for matrix effects. Matrix effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement, affecting the accuracy and precision of the measurement.

  • Validation Parameters: The bioanalytical method, including the performance of the internal standard, must be fully validated. Key validation parameters include:

    • Selectivity: The ability of the method to differentiate and quantify the analyte from other components in the sample, including the internal standard and potential interferences.

    • Accuracy: The closeness of the measured concentration to the true concentration.

    • Precision: The degree of scatter between a series of measurements.

    • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

    • Stability: The stability of the analyte and internal standard in the biological matrix under various storage and processing conditions.

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method using a deuterated internal standard.

Bioanalytical Method Validation Workflow cluster_Preparation Preparation cluster_Sample_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Validation Method Validation Stock_Analyte Analyte Stock Solution Working_Analyte Analyte Working Solutions Stock_Analyte->Working_Analyte Stock_IS This compound Stock Solution Working_IS IS Working Solution Stock_IS->Working_IS Spiking Spike Blank Matrix with Analyte & IS Working_Analyte->Spiking Working_IS->Spiking Extraction Sample Extraction (LLE, SPE, etc.) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject Sample into LC-MS/MS Evaporation->Injection Data_Acquisition Data Acquisition (MRM Mode) Injection->Data_Acquisition Selectivity Selectivity Data_Acquisition->Selectivity Linearity Linearity & Range Data_Acquisition->Linearity Accuracy_Precision Accuracy & Precision Data_Acquisition->Accuracy_Precision Matrix_Effect Matrix Effect Data_Acquisition->Matrix_Effect Stability Stability Data_Acquisition->Stability

Bioanalytical Method Validation Workflow
Logical Relationship of Key Validation Parameters

The successful validation of a bioanalytical method relies on the interplay of several key parameters as stipulated by regulatory guidelines.

Key_Validation_Parameters cluster_Performance Method Performance Characteristics cluster_Influences Influencing Factors Analyte Analyte (Teludipine) Method Bioanalytical Method (LC-MS/MS) Analyte->Method IS Internal Standard (this compound) IS->Method Selectivity Selectivity Method->Selectivity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LLOQ LLOQ Method->LLOQ Matrix Matrix Effect Matrix->Accuracy Matrix->Precision Stability Stability Stability->Accuracy

Relationship of Key Validation Parameters

Comparison of this compound with Alternative Internal Standards

While a deuterated internal standard like this compound is the preferred choice, other structurally similar compounds have been used for the quantification of Teludipine. This section provides a comparison based on available literature.

Table 1: Performance Comparison of Internal Standards for Teludipine Quantification

ParameterThis compoundNimodipineAmlodipinePantoprazole
Structural Similarity Identical (Isotopologue)High (Dihydropyridine)Moderate (Dihydropyridine)Low
Co-elution with Analyte Expected to be very closeDifferent retention timeDifferent retention timeDifferent retention time
Matrix Effect Compensation ExcellentModerate to GoodModeratePotentially Poor
Reported LLOQ (ng/mL) 0.1[1]0.02 - 0.1038[2][3]0.1[4]0.5[5]
Intra-day Precision (%RSD) < 10% at 0.27 nmol/L[1]5.01% - 7.22%[6]Not explicitly statedNot explicitly stated
Inter-day Precision (%RSD) 3.6% at 4 nmol/L[1]5.12% - 9.42%[6]5.7% - 7.1%[2]Not explicitly stated
Accuracy (% Bias) Within ±15% (assumed)-1.79% to 6.20%[6]± 0.0% to 3.1%[2]Not explicitly stated

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Detailed Experimental Protocols

Below are representative experimental protocols for the quantification of Teludipine in human plasma using different internal standards.

Protocol 1: Using this compound as Internal Standard (Based on similar dihydropyridine analysis)

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 100 µL of plasma, add 25 µL of internal standard solution (this compound).

    • Add 400 µL of 1.0% formic acid and vortex.

    • Load the sample onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).

    • Wash the cartridge with water followed by 10% methanol.

    • Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Teludipine and this compound.

Protocol 2: Using Nimodipine as Internal Standard

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 0.5 mL of human plasma, add the internal standard (Nimodipine).

    • Perform liquid-liquid extraction using a mixture of diethyl ether and hexane (e.g., 80:20, v/v).[2]

    • Vortex and centrifuge the sample.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 analytical column (e.g., 100 mm x 4.6 mm).[2]

    • Mobile Phase: Acetonitrile and 0.1% formic acid solution.[3]

    • Flow Rate: 0.8 mL/min.

    • Run Time: Approximately 5 minutes.[2]

    • Mass Spectrometry: ESI in positive MRM mode.[3]

    • MRM Transitions: Felodipine: m/z 384.1 → 338.0; Nimodipine: m/z 419.0 → 301.1.[3]

Conclusion

The use of a deuterated internal standard, such as this compound, is highly recommended by regulatory agencies for the bioanalysis of Teludipine. Its identical chemical properties and co-elution with the analyte provide the most effective compensation for matrix effects and other sources of variability, leading to more accurate and precise data. While alternative internal standards like Nimodipine can be used, they may not offer the same level of performance and require careful validation to demonstrate their suitability. The choice of internal standard should be justified based on rigorous method validation data that meets the stringent requirements of regulatory guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.